molecular formula C11H17NO4S B12403844 Boc-L-Cys(Propargyl)-OH

Boc-L-Cys(Propargyl)-OH

货号: B12403844
分子量: 259.32 g/mol
InChI 键: MSLYNMSPLZOMMP-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-L-Cys(Propargyl)-OH is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H17NO4S

分子量

259.32 g/mol

IUPAC 名称

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid

InChI

InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI 键

MSLYNMSPLZOMMP-QMMMGPOBSA-N

手性 SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O

规范 SMILES

CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental considerations for N-α-Boc-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH). This versatile amino acid derivative is a key building block in peptide synthesis, bioconjugation, and the development of novel therapeutics, including antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound is a cysteine derivative where the thiol side chain is protected by a propargyl group, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This dual protection scheme makes it a valuable reagent for controlled, stepwise chemical synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol [2]
CAS Number 1260119-25-2[2]
Appearance White to off-white solid
Purity Typically >96%[2]

Solubility:

Stability:

The S-propargyl group is generally stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in DCM) and the basic conditions of Fmoc deprotection, making it compatible with both major solid-phase peptide synthesis (SPPS) strategies.[1][5] However, prolonged exposure to strong acids or bases should be avoided.[1] The compound should be stored in a cool, dry place to prevent degradation.

Experimental Protocols and Applications

The unique propargyl group on the cysteine side chain serves as a versatile handle for "click chemistry," a class of rapid, specific, and high-yield reactions. This makes this compound an invaluable tool for the site-specific modification of peptides and proteins.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into a peptide sequence using standard Boc- or Fmoc-based SPPS protocols.[6][7]

Workflow for Peptide Synthesis Incorporating this compound:

G cluster_0 SPPS Cycle Resin_Preparation Resin Swelling Deprotection N-terminal Deprotection (e.g., TFA for Boc, Piperidine for Fmoc) Resin_Preparation->Deprotection Washing_1 Resin Washing Deprotection->Washing_1 Coupling Coupling of this compound (with HBTU/HATU or DIC/HOBt) Washing_1->Coupling Washing_2 Resin Washing Coupling->Washing_2 Capping Capping (Optional) Washing_2->Capping Elongation Repeat SPPS Cycle for subsequent amino acids Capping->Elongation Start Start with Resin Start->Resin_Preparation Cleavage Cleavage from Resin and Side-Chain Deprotection Elongation->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Propargylated Peptide Characterization->Final_Peptide

Figure 1: SPPS Workflow for Propargylated Peptides.

Experimental Protocol: Coupling of this compound in Boc-SPPS

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.[7]

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group from the growing peptide chain.[7]

  • Washing: Wash the resin thoroughly with DCM followed by a neutralization solution (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DMF), and then with DMF to remove residual TFA and prepare for coupling.[8]

  • Activation and Coupling:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU in the presence of a base like DIEA, or with DIC/HOBt in DMF.[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[8]

  • Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[8]

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This is a highly efficient method for bioconjugation.

Logical Workflow for CuAAC of a Propargylated Peptide:

G Start Start Peptide Propargylated Peptide Start->Peptide Azide_Molecule Azide-containing Molecule (e.g., drug, dye, biotin) Start->Azide_Molecule Reaction_Setup Reaction Setup: - Aqueous Buffer - Copper(I) Source (e.g., CuSO₄ + Ascorbate) - Ligand (e.g., TBTA) Peptide->Reaction_Setup Azide_Molecule->Reaction_Setup Reaction Incubate at Room Temperature Reaction_Setup->Reaction Purification Purification of Conjugate (e.g., HPLC, Dialysis) Reaction->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization Final_Product Peptide Conjugate Characterization->Final_Product

Figure 2: Workflow for CuAAC of a Propargylated Peptide.

Experimental Protocol: CuAAC of a Propargylated Peptide

  • Reagent Preparation:

    • Dissolve the purified propargylated peptide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of the azide-containing molecule, a copper(II) sulfate (B86663) (CuSO₄) solution, a sodium ascorbate (B8700270) solution (freshly prepared), and a copper-chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture:

    • In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically a slight molar excess of one component is used).

    • Add the TBTA ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted starting materials and the catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC is an excellent alternative. This reaction occurs between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide (B81097) without the need for a metal catalyst. While this compound itself contains a terminal alkyne, peptides synthesized with it can be reacted with azide-modified strained cyclooctynes, or more commonly, an azide-containing amino acid would be incorporated into the peptide to react with a DBCO-functionalized molecule. The following protocol assumes the peptide has been functionalized with an azide for reaction with a DBCO-containing molecule.

Experimental Protocol: SPAAC of an Azide-containing Peptide with a DBCO-Molecule

  • Reagent Preparation:

    • Dissolve the azide-functionalized peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess of the DBCO reagent is often used.[10]

  • Reaction Mixture: Mix the solutions of the azide-peptide and the DBCO-molecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[10]

  • Purification: Purify the conjugate as described for the CuAAC reaction.

Application in Antibody-Drug Conjugate (ADC) Development

The site-specific incorporation of this compound into an antibody or a peptide ligand allows for the precise attachment of a cytotoxic payload via click chemistry. This approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional conjugation methods that target native lysine (B10760008) or cysteine residues.

Logical Workflow for ADC Development using this compound:

G cluster_0 Antibody/Ligand Modification Peptide_Synthesis Synthesize Peptide Ligand with This compound Click_Chemistry Click Chemistry (CuAAC or SPAAC) Peptide_Synthesis->Click_Chemistry Antibody_Engineering Engineer Antibody with Propargyl-Cysteine Antibody_Engineering->Click_Chemistry Payload Azide-Functionalized Cytotoxic Payload Payload->Click_Chemistry Purification Purification of ADC Click_Chemistry->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Homogeneous ADC Characterization->Final_ADC

Figure 3: Workflow for ADC Development.

Purification and Characterization

Purification:

Following synthesis and any subsequent conjugation reactions, the propargylated peptide or its conjugate must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[9][11]

  • Stationary Phase: C18-modified silica (B1680970) is typically used.[9]

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.[11]

  • Detection: The peptide is monitored by UV absorbance at 210-220 nm.[9]

Characterization:

The identity and purity of the synthesized peptide and its conjugates should be confirmed using analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide and its conjugates.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and to characterize the final peptide product, although this is more common for smaller peptides.[14]

Conclusion

This compound is a highly valuable and versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its compatibility with standard peptide synthesis techniques and the bioorthogonal reactivity of its propargyl group enable the precise, site-specific modification of peptides and proteins. This facilitates the development of sophisticated bioconjugates, including next-generation antibody-drug conjugates with well-defined stoichiometry and improved therapeutic indices. A thorough understanding of its chemical properties and the optimization of experimental protocols are crucial for its successful application in research and development.

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH: Structure, Synthesis, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This synthetic amino acid is a valuable reagent in the fields of chemical biology, peptide synthesis, and drug development. Its key feature is the presence of a terminal alkyne group on the cysteine side chain, which serves as a versatile handle for "click chemistry" reactions. This allows for the precise and efficient conjugation of this amino acid, and any peptide containing it, to a wide variety of molecules.

Core Properties and Structure

This compound is a derivative of the natural amino acid L-cysteine. The amino group at the alpha-carbon is protected by a tert-butyloxycarbonyl (Boc) group, which is a standard protecting group in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The thiol group of the cysteine side chain is alkylated with a propargyl group, introducing a terminal alkyne functionality.

Chemical Structure

The structure of this compound is characterized by the L-cysteine backbone, the Boc protecting group on the amine, and the S-propargyl modification.

Caption: 2D structure of this compound.
Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₇NO₄S[1][2][3]
Molecular Weight 259.32 g/mol [2][3]
CAS Number 1260119-25-2[1][2][3]
Appearance White to off-white solid
Purity Typically >96%[2][3]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2][3]
Storage Store at 2-8°C, protect from moisture

Note: Some commercial suppliers offer this compound as a dicyclohexylamine (B1670486) (DCHA) salt, which may alter its physical properties such as melting point and solubility.[4]

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives.

Proposed Synthesis Workflow

A plausible and common method for the synthesis of this compound is the S-alkylation of Boc-L-Cysteine with propargyl bromide. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol group, rendering it nucleophilic.

G start Start Materials Boc-L-Cysteine Propargyl Bromide reaction Reaction Step S-Alkylation Solvent: DMF or similar Base: Mild base (e.g., NaHCO₃, DIPEA) Temperature: Room Temperature start->reaction workup Workup Aqueous Workup Acidification followed by extraction with an organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification Silica (B1680970) Gel Chromatography Eluent: Hexane/Ethyl Acetate (B1210297) gradient workup->purification product Final Product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol for Synthesis

Materials:

  • Boc-L-Cysteine

  • Propargyl bromide (handle with care, lachrymator)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-Cysteine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium bicarbonate (approximately 2-3 equivalents) to the solution and stir.

  • Slowly add propargyl bromide (1.1-1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS) to introduce a "clickable" alkyne handle into a peptide sequence.

Incorporation into Peptides via Boc-SPPS

This compound is compatible with standard Boc-SPPS protocols. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

G start Resin with N-terminal amine deprotection Boc Deprotection TFA in DCM Removes Boc group from the N-terminus start->deprotection neutralization Neutralization DIPEA in DCM/DMF Generates free amine deprotection->neutralization coupling Coupling This compound Coupling agent (e.g., HBTU, HATU) Base (e.g., DIPEA) neutralization->coupling wash Wash DMF and DCM washes Removes excess reagents coupling->wash cycle Repeat Cycle for next Amino Acid wash->cycle cleavage Final Cleavage HF or TFMSA Cleaves peptide from resin and removes side-chain protecting groups wash->cleavage After final AA cycle->deprotection for next AA

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH: Applications in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Cys(Propargyl)-OH is a protected amino acid derivative that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, combining the functionalities of a cysteine residue with a terminal alkyne group, makes it a versatile building block for the synthesis of complex biomolecules and conjugates. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the propargyl group on the sulfur atom allow for its controlled incorporation into peptides and subsequent chemoselective modification through "click chemistry."

This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling reactions. We will delve into detailed experimental protocols, present quantitative data from key studies, and illustrate the underlying chemical principles and workflows with clear diagrams.

Core Applications

The primary utility of this compound lies in its dual nature. As a protected amino acid, it can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. Once incorporated, the propargyl group serves as a reactive handle for a variety of chemical modifications, most notably:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the propargyl group readily participates in the CuAAC reaction with an azide-containing molecule to form a stable triazole linkage. This highly efficient and specific "click" reaction is widely used for the site-specific labeling of peptides and proteins with imaging agents, therapeutic payloads, or other functional moieties.

  • Thiol-Yne Coupling: The alkyne of the propargyl group can also undergo a radical-mediated addition with a thiol-containing molecule. This reaction is particularly useful for the introduction of glycosyl groups or other biomolecules to peptides, enabling the synthesis of complex glycopeptides and other conjugates.

Quantitative Data Presentation

The efficiency of conjugation reactions utilizing the propargyl group of S-propargyl cysteine is a critical factor in its application. The following table summarizes radiochemical yields from a study by Collet et al., where alkyne-functionalized peptides were conjugated with an 18F-labeled azido-carbohydrate for PET imaging applications.

Alkyne-Functionalized Peptide18F-Azido-Carbohydrate Prosthetic GroupRadiochemical Yield (%)Reference
Glutathione-Cys(Propargyl)18F-β-glucosyl azide (B81097)Up to 76[1]
c(RGDfC)-Propargyl18F-β-glucosyl azideHigh[1]

Note: The study by Collet et al. demonstrated high radiochemical yields for the CuAAC reaction, highlighting the efficiency of this method for labeling peptides containing a propargyl-functionalized cysteine residue.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based SPPS.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin).
  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

2. First Amino Acid Coupling:

3. Deprotection:

  • Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
  • Neutralize the resulting trifluoroacetate (B77799) salt with a base such as diisopropylethylamine (DIEA) in DCM.

4. Subsequent Amino Acid Couplings (including this compound):

  • Activate the carboxylic acid of the next Boc-protected amino acid (e.g., this compound) with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).
  • Add the activated amino acid to the deprotected resin-bound peptide and allow the coupling reaction to proceed to completion.
  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol is adapted from the work of Collet et al. for the radiolabeling of an alkyne-functionalized peptide.[1]

1. Reagent Preparation:

  • Dissolve the alkyne-containing peptide (e.g., synthesized with a Cys(Propargyl) residue) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  • Prepare a solution of the azide-containing molecule (e.g., an 18F-labeled prosthetic group).
  • Prepare fresh solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper-ligand complex (e.g., with TBTA) can be used to improve efficiency and reduce cytotoxicity.

2. Reaction Setup:

  • In a reaction vial, combine the alkyne-peptide solution and the azide solution.
  • Add the sodium ascorbate (B8700270) solution, followed by the copper(II) sulfate (B86663) solution. The final concentrations of reactants should be optimized for the specific application.

3. Reaction Conditions:

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for a specified time (typically 15-60 minutes).
  • Monitor the reaction progress by an appropriate analytical method (e.g., radio-TLC for radiolabeling, LC-MS for non-radioactive conjugation).

4. Quenching and Purification:

  • Once the reaction is complete, the reaction can be quenched by the addition of a chelating agent (e.g., EDTA) to remove the copper catalyst.
  • Purify the resulting triazole-linked conjugate using an appropriate method, such as solid-phase extraction (SPE) or RP-HPLC.

Protocol 3: Photoinduced Thiol-Yne Coupling for Peptide Glycosylation

This protocol is based on the work of Lo Conte et al. for the glycosylation of a peptide containing an S-propargyl cysteine residue.

1. S-Propargylation of a Cysteine-Containing Peptide:

  • Dissolve the cysteine-containing peptide in a suitable solvent mixture (e.g., methanol/water).
  • Add a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the thiol group.
  • Add propargyl bromide and stir the reaction at room temperature until the S-propargylation is complete (monitored by LC-MS).
  • Purify the S-propargylated peptide by RP-HPLC.

2. Thiol-Yne Coupling Reaction:

  • In a quartz reaction vessel, dissolve the S-propargylated peptide, the glycosyl thiol, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a degassed solvent (e.g., methanol).
  • Irradiate the reaction mixture with UV light (e.g., at 365 nm) at room temperature for a specified duration.
  • Monitor the reaction progress by LC-MS.

3. Purification:

  • Purify the resulting glycosylated peptide by RP-HPLC.

Mandatory Visualizations

experimental_workflow_cys_propargylation_thiol_yne cluster_s_propargylation Step 1: S-Propargylation cluster_thiol_yne Step 2: Thiol-Yne Coupling peptide_cys Cysteine-Containing Peptide reaction1 Reaction peptide_cys->reaction1 propargyl_bromide Propargyl Bromide propargyl_bromide->reaction1 base Base (e.g., NH4OH) base->reaction1 s_propargyl_peptide S-Propargyl Peptide glycosyl_thiol Glycosyl Thiol reaction2 Reaction s_propargyl_peptide->reaction2 reaction1->s_propargyl_peptide glycosyl_thiol->reaction2 photoinitiator Photoinitiator photoinitiator->reaction2 uv_light UV Light (365 nm) uv_light->reaction2 glycosylated_peptide Glycosylated Peptide reaction2->glycosylated_peptide

Caption: Workflow for peptide glycosylation via S-propargylation and subsequent thiol-yne coupling.

experimental_workflow_cuaac_labeling cluster_spps Peptide Synthesis cluster_cuaac CuAAC Conjugation boc_cys_propargyl This compound spps Solid-Phase Peptide Synthesis (SPPS) boc_cys_propargyl->spps amino_acids Other Boc-Amino Acids amino_acids->spps resin Solid Support Resin resin->spps propargyl_peptide Propargyl-Functionalized Peptide spps->propargyl_peptide azide_molecule Azide-Molecule (e.g., 18F-Probe) cuaac CuAAC Reaction propargyl_peptide->cuaac azide_molecule->cuaac copper_catalyst Cu(I) Catalyst copper_catalyst->cuaac labeled_peptide Labeled Peptide Conjugate cuaac->labeled_peptide

Caption: Workflow for site-specific peptide labeling using SPPS with this compound and CuAAC.

signaling_pathway_application cluster_synthesis Synthesis of PET Tracer cluster_imaging PET Imaging of Inflammation/Angiogenesis rgd_peptide c(RGDfC)-Propargyl cuaac CuAAC rgd_peptide->cuaac f18_azide 18F-Azido-Sugar f18_azide->cuaac pet_tracer 18F-gluco-c(RGDfC) PET Tracer cuaac->pet_tracer integrin αvβ3 Integrin (Upregulated in Inflammation/Angiogenesis) pet_tracer->integrin Binds to pet_tracer->integrin pet_camera PET Camera pet_tracer->pet_camera Detected by cell Endothelial or Inflammatory Cell integrin->cell Expressed on imaging_signal PET Signal pet_camera->imaging_signal

Caption: Application of a propargylated peptide in PET imaging of integrin expression.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis and modification of peptides and proteins. Its ability to be incorporated into peptide sequences via standard SPPS and to subsequently undergo highly efficient and specific click chemistry reactions makes it an indispensable reagent for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors. As the field of bioconjugation continues to evolve, the utility of this and similar propargylated amino acid derivatives is poised to expand even further, enabling the creation of increasingly sophisticated and functional biomolecular constructs.

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260119-25-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This document consolidates available data on its chemical properties, applications, and relevant experimental contexts. It is intended to serve as a valuable resource for professionals in chemical biology, peptide chemistry, and drug discovery.

Core Chemical Information

This compound is a protected amino acid derivative that features a terminal alkyne group on the cysteine side chain. This functional group makes it a valuable reagent for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties
PropertyValueSource
CAS Number 1260119-25-2[2]
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol [2][3]
Appearance White to off-white solidGeneral knowledge
Purity Typically >95%[2]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2]
InChI InChI=1S/C11H17NO4S/c1-5-6-17-7-8(12-10(14)15-11(2,3)4)9(13)16/h1,8H,6-7H2,2-4H3,(H,12,14)(H,13,16)/t8-/m0/s1General knowledge

Key Applications in Research and Development

The unique structure of this compound, combining a protected amino acid with a reactive alkyne handle, makes it a versatile tool in several areas of biochemical research and drug development.

Peptide Synthesis and Modification

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is compatible with standard Boc-SPPS chemistry. Once incorporated into a peptide sequence, the propargyl group serves as a handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This allows for the site-specific introduction of a wide array of functionalities, including:

  • Fluorophores and Quenchers: For studying protein-protein interactions and enzyme activity.

  • PEGylation: To improve the pharmacokinetic properties of therapeutic peptides.

  • Drug Conjugation: For the development of peptide-drug conjugates.

  • Bi-functional Linkers: To create complex molecular architectures.

Antibody-Drug Conjugates (ADCs)

The field of antibody-drug conjugates (ADCs) is a significant area of application. While this specific molecule's direct use in a clinical ADC is not documented, the underlying technology is highly relevant. The propargyl group can be used to attach cytotoxic payloads to antibodies or antibody fragments that have been engineered to contain an azide (B81097) group, or vice-versa. This click chemistry approach offers a more controlled and site-specific conjugation method compared to traditional methods that rely on stochastic reactions with lysine (B10760008) or cysteine residues.

Potential in Drug Delivery and Signaling Pathway Modulation

The core structure of this compound, S-propargyl-cysteine (SPRC), has been investigated for its biological activities. SPRC, the deprotected form of this compound, is known as a modulator of endogenous hydrogen sulfide (B99878) (H₂S).[4][5] Studies on SPRC have revealed its involvement in several key signaling pathways, suggesting potential therapeutic applications for molecules containing this moiety.

  • Anti-Inflammatory Effects: SPRC has been shown to attenuate neuroinflammation by inhibiting the TNF signaling and NF-κB pathways.[1]

  • Angiogenesis Promotion: SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway.[4][5]

  • Cardioprotection and Anti-Fibrosis: Liposomal formulations of SPRC have demonstrated enhanced cardioprotective effects and the ability to inhibit myocardial fibrosis via the TGF-β1/Smad signaling pathway.[6]

  • Anti-Cancer Properties: SPRC has been shown to have anti-cancer effects in gastric cancer models by inducing apoptosis and cell cycle arrest, with its effects being linked to the cystathionine-γ-lyase (CSE)/H₂S pathway.[7]

  • Wound Healing: SPRC has been shown to promote wound healing and reduce scar formation.[8]

The ability to incorporate the S-propargyl-cysteine moiety into peptides and other biomolecules opens up possibilities for designing novel therapeutics that target these pathways.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following sections provide representative procedures for its incorporation into peptides and its subsequent use in click chemistry. These should be considered as starting points and may require optimization for specific applications.

Incorporation of this compound into a Peptide via Boc-SPPS

This protocol outlines the general steps for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Washing solvents (DCM, DMF, isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (B130326) and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5-10 minutes, followed by thorough washing with DMF.

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).

Workflow for Boc-SPPS Incorporation of this compound

Boc_SPPS_Workflow start Start with N-terminally deprotected peptide-resin dissolve Dissolve this compound and coupling reagents in DMF start->dissolve 1. add_to_resin Add activation mixture to the resin dissolve->add_to_resin 2. couple Allow coupling reaction (1-2 hours) add_to_resin->couple 3. wash Wash resin with DMF and DCM couple->wash 4. kaiser Kaiser Test (optional) wash->kaiser 5. kaiser->couple Negative (recouple) complete Coupling Complete kaiser->complete Positive

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing molecule to a peptide containing S-propargyl-cysteine.

Materials:

  • Propargylated peptide (synthesized as described above)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8)

  • Organic co-solvent (e.g., DMSO or t-butanol), if needed for solubility

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the propargylated peptide in the chosen aqueous buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the propargylated peptide and the azide-containing molecule (typically in a 1:1.5 to 1:5 molar ratio).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Monitoring and Quenching:

    • Monitor the reaction progress by LC-MS or HPLC.

    • Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper catalyst.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method, such as reverse-phase HPLC.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow start Start with propargylated peptide and azide molecule add_ligand Add copper ligand (e.g., THPTA) start->add_ligand 1. add_copper Add CuSO₄ add_ligand->add_copper 2. initiate Initiate with Sodium Ascorbate add_copper->initiate 3. incubate Incubate (1-4 hours) initiate->incubate 4. monitor Monitor reaction (LC-MS/HPLC) incubate->monitor 5. monitor->incubate Incomplete purify Purify conjugate (RP-HPLC) monitor->purify Complete

Caption: General workflow for the CuAAC reaction on a propargylated peptide.

Signaling Pathways

As previously mentioned, the deprotected form of this compound, S-propargyl-cysteine (SPRC), has been shown to modulate several important signaling pathways. The ability to incorporate this moiety into peptides and other biomolecules provides a powerful tool for developing probes and potential therapeutics that can interact with these pathways.

STAT3 Signaling Pathway in Angiogenesis

SPRC has been demonstrated to promote angiogenesis by activating the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The proposed mechanism involves an enhanced interaction between VEGFR2 and STAT3, leading to STAT3 phosphorylation, nuclear translocation, and the transcriptional activation of downstream genes, including VEGF.

STAT3_Pathway SPRC S-Propargyl-Cysteine (SPRC) VEGFR2 VEGFR2 SPRC->VEGFR2 Enhances interaction with STAT3 STAT3 STAT3 VEGFR2->STAT3 Promotes phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation VEGF_promoter VEGF Promoter Nucleus->VEGF_promoter Binds to Angiogenesis Angiogenesis VEGF_promoter->Angiogenesis Transcriptional activation

Caption: Inhibition of the NF-κB signaling pathway by S-propargyl-cysteine.

Conclusion

This compound is a valuable and versatile reagent for chemical biology and drug discovery. Its utility in peptide synthesis and modification via click chemistry allows for the creation of complex and functionalized biomolecules. Furthermore, the biological activities associated with its core structure, S-propargyl-cysteine, in key signaling pathways highlight its potential for the development of novel therapeutics. While a lack of publicly available, specific analytical data for this compound necessitates careful in-lab characterization, the established protocols for Boc-SPPS and CuAAC provide a solid foundation for its successful application. This guide serves as a starting point for researchers looking to leverage the unique properties of this compound in their work.

References

An In-depth Technical Guide to Boc-L-Cys(Propargyl)-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-S-propargyl-L-cysteine (Boc-L-Cys(Propargyl)-OH), a versatile amino acid derivative integral to the advancement of click chemistry applications in bioconjugation, drug discovery, and materials science.

Core Concepts: Introduction to this compound

This compound is a chemically modified amino acid that incorporates a terminal alkyne group via a propargyl ether linkage to the cysteine thiol side chain.[1] The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).[2] Its significance lies in the terminal alkyne functionality, which serves as a reactive handle for "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the covalent ligation of the cysteine residue to molecules bearing an azide (B81097) group with high efficiency and specificity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1260119-25-2[1]
Molecular Formula C₁₁H₁₇NO₄S[1]
Molecular Weight 259.32 g/mol [1]
Appearance White to off-white solid
Purity Typically >95%[1]
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.
Spectroscopic Data

Expected ¹H NMR Chemical Shifts (in CDCl₃ or similar solvent):

ProtonsChemical Shift (ppm)Multiplicity
C(CH₃)₃ (Boc)~1.45s
C≡CH~2.2-2.5t
CH₂-C≡~3.2-3.4d
β-CH₂ (Cys)~2.8-3.1m
α-CH (Cys)~4.2-4.5m
NH (Boc)~5.0-5.5d
COOH~10-12br s

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or similar solvent):

CarbonChemical Shift (ppm)
C(CH₃)₃ (Boc)~28
C (CH₃)₃ (Boc)~80
CH₂-C≡~20-25
C ≡CH~70-75
C≡C H~75-80
β-CH₂ (Cys)~35-40
α-CH (Cys)~50-55
C=O (Boc)~155
C=O (acid)~175

Click Chemistry: The Core Application

The terminal alkyne of this compound is the key to its utility in click chemistry, a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product BocCys This compound CuI Cu(I) Catalyst BocCys->CuI Forms Copper Acetylide Azide Azide-containing Molecule (R-N3) Triazole 1,2,3-Triazole Linkage CuI->Triazole CuII Cu(II) Source (e.g., CuSO4) CuII->CuI Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Triazole->CuI

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. While this compound itself is not a strained alkyne, it can be reacted with an azide-functionalized strained alkyne.

Experimental Protocols

The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide and its subsequent modification via CuAAC. This protocol is adapted from established methods for solid-phase peptide synthesis and click chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide containing a this compound residue.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Incorporation of this compound: For the incorporation of the propargylated cysteine, use this compound in the coupling step.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule to the propargyl group of the synthesized peptide.

Materials:

  • Propargyl-functionalized peptide

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of the propargyl-functionalized peptide in PBS.

    • Prepare a 10 mM solution of the azide-containing molecule in PBS or a compatible solvent.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Propargyl-functionalized peptide (to a final concentration of 1 mM).

      • Azide-containing molecule (1.5-2 equivalents).

      • THPTA (5 equivalents relative to CuSO₄).

      • CuSO₄ (to a final concentration of 0.5-1 mM).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add sodium ascorbate (5-10 equivalents relative to CuSO₄) to the reaction mixture to initiate the click reaction.

    • Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or RP-HPLC.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography (if a tag was introduced), or RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and analytical RP-HPLC.

Applications and Workflows

This compound is a key building block in various advanced applications. The following diagram illustrates a general workflow for its use in the development of antibody-drug conjugates (ADCs), a prominent area in targeted cancer therapy.

ADC_Workflow cluster_synthesis Component Synthesis cluster_conjugation1 First Conjugation (Click Chemistry) cluster_conjugation2 Second Conjugation (to Antibody) cluster_application Application Peptide_Linker 1. Synthesize Peptide Linker with this compound Click_Reaction 3. CuAAC Reaction Peptide_Linker->Click_Reaction Azide_Drug 2. Synthesize Azide- Functionalized Drug Azide_Drug->Click_Reaction Linker_Drug 4. Purify Linker-Drug Conjugate Click_Reaction->Linker_Drug Thiol_Maleimide 6. Thiol-Maleimide Conjugation Linker_Drug->Thiol_Maleimide Antibody 5. Prepare Monoclonal Antibody (mAb) Antibody->Thiol_Maleimide ADC 7. Purify Antibody-Drug Conjugate (ADC) Thiol_Maleimide->ADC In_Vitro_Testing 8. In Vitro Cell-Based Assays ADC->In_Vitro_Testing In_Vivo_Testing 9. In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing

Figure 2: General workflow for the development of an Antibody-Drug Conjugate (ADC) utilizing this compound.

This workflow highlights the modularity that click chemistry brings to the construction of complex biomolecules. This compound is used to introduce the alkyne handle into a peptide linker, which is then conjugated to an azide-functionalized cytotoxic drug. The resulting linker-drug conjugate can then be attached to a monoclonal antibody, often through a different conjugation chemistry like thiol-maleimide coupling, to create a targeted therapeutic.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to be readily incorporated into peptides and its reactivity in highly efficient and specific click chemistry reactions make it an invaluable component in the synthesis of well-defined bioconjugates, the development of targeted therapeutics, and the creation of novel biomaterials. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this important amino acid derivative in a wide range of research and development endeavors.

References

A Technical Guide to Boc-L-Cys(Propargyl)-OH: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butyloxycarbonyl-S-propargyl-L-cysteine, commonly referred to as Boc-L-Cys(Propargyl)-OH. This engineered amino acid is a valuable reagent in modern biochemical and pharmaceutical research, primarily utilized for the introduction of a terminal alkyne group into peptides and other biomolecules. This functionality is key to its application in "click chemistry," a powerful tool for bioconjugation.

Core Properties and Specifications

This compound is a derivative of the amino acid cysteine, featuring a tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amine and a propargyl group on the sulfur atom of the side chain. The Boc group provides temporary protection during peptide synthesis, while the propargyl group serves as a chemical handle for subsequent modifications.

PropertyValueCitation(s)
Molecular Weight 259.32 g/mol [1][2]
Molecular Formula C₁₁H₁₇NO₄S[1][2]
CAS Number 1260119-25-2[2]
Purity >96% (Typically assessed by HPLC)[2]
Appearance White to off-white crystalline powder (Inferred from similar compounds)[3]
Solubility Soluble in organic solvents like DMF and DCM. Limited solubility in neutral aqueous solutions. (Inferred from structure)[4]
Storage Conditions Store at -20°C for long-term stability.

Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a building block in chemical synthesis, enabling the site-specific incorporation of an alkyne. This functionality is particularly relevant in the following areas:

  • Peptide Synthesis: It is incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group is compatible with synthesis strategies that use strong acids, like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage[5].

  • Click Chemistry: The propargyl group is the alkyne component of the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the modified peptide to any molecule bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or drug molecules[6].

  • Peptide-Drug Conjugates (PDCs): In drug development, this amino acid can be used to create PDCs[][8]. A peptide designed to target a specific receptor can be synthesized with this compound, and a cytotoxic drug with an azide handle can then be "clicked" onto the peptide. This strategy enhances the targeted delivery of the drug, potentially increasing efficacy and reducing side effects[8].

  • Bioconjugation and Probe Development: Researchers use this molecule to create probes for studying biological systems. For example, a peptide can be tagged with a biotin (B1667282) molecule via click chemistry to study protein-protein interactions, or with a fluorophore to visualize cellular localization.

Experimental Protocols

While specific protocols are highly dependent on the peptide sequence and the subsequent conjugation partners, the following sections provide detailed, representative methodologies for the use of this compound.

Protocol 1: Incorporation into a Peptide via Boc-SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating a single this compound residue into a peptide chain on a resin support.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (requires specialized equipment and safety precautions)

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh 50% TFA in DCM solution, agitating for 20-30 minutes.

    • Drain and wash the resin with DCM (3 times).

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5 times) to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents relative to resin capacity) and a coupling agent like HBTU/HOBt (3 eq.) in DMF.

    • Add the solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin (B49086) test.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Thoroughly dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, add scavengers to the resin.

    • Cool the vessel and distill HF into it. Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule (e.g., a fluorescent dye) to a peptide containing the S-propargyl-cysteine residue.

Materials:

  • Propargyl-modified peptide (purified)

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of water and t-butanol or DMF)

Procedure:

  • Dissolution: Dissolve the propargyl-modified peptide in the chosen solvent system.

  • Addition of Reagents:

    • Add the azide-containing molecule to the solution (typically 1.1 to 1.5 equivalents).

    • Prepare a fresh solution of sodium ascorbate (5-10 equivalents) and add it to the reaction mixture.

    • Add the CuSO₄ solution (1-2 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the conjugated product.

  • Purification: Once the reaction is complete, purify the conjugated peptide product by RP-HPLC to remove excess reagents and unconjugated materials.

Visualizing Workflows and Mechanisms

To better illustrate the role and application of this compound, the following diagrams outline the key processes.

spss_workflow Resin Resin Support Deprotect Boc Deprotection (TFA in DCM) Resin->Deprotect Wash1 Wash & Neutralize (DCM, DIEA) Deprotect->Wash1 Couple Couple Amino Acid (this compound + HBTU/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Add more amino acids Cleave Cleave & Purify (HF, RP-HPLC) Repeat->Cleave Synthesis complete

Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Peptide Peptide-Cys(Propargyl) (Alkyne) Catalyst Cu(I) source (CuSO₄ + Na Ascorbate) Azide Molecule-N₃ (Azide) Conjugate Peptide-Triazole-Molecule (Stable Conjugate) Catalyst->Conjugate CuAAC Reaction

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

signaling_application cluster_synthesis Probe Synthesis cluster_experiment Biological Experiment AminoAcid This compound SPPS Incorporate into Peptide via SPPS AminoAcid->SPPS Click Click-conjugate Fluorescent Dye-N₃ SPPS->Click Probe Fluorescent Peptide Probe Click->Probe Cell Introduce Probe to Cells Probe->Cell Pathway Probe Binds to Target Protein in Signaling Pathway Cell->Pathway Imaging Visualize Interaction via Fluorescence Microscopy Pathway->Imaging

Application in studying a cellular signaling pathway.

References

An In-depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups for the thiol functionality of cysteine residues is a cornerstone of successful solid-phase peptide synthesis (SPPS). The high nucleophilicity and susceptibility to oxidation of the sulfhydryl group necessitate its protection to prevent unwanted side reactions, such as disulfide bond scrambling, alkylation, and racemization. This guide provides a comprehensive overview of the most common cysteine protecting groups, their applications, deprotection strategies, and quantitative data to aid in the rational design of synthetic peptides for research and drug development.

Classification of Cysteine Protecting Groups

Cysteine protecting groups are primarily classified based on their lability under different chemical conditions. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides. The major classes include acid-labile, base-labile, oxidation-labile, and reduction-labile groups, among others.

G Classification of Cysteine Protecting Groups cluster_main cluster_acid Acid-Labile cluster_redox Redox-Labile cluster_base Base-Labile cluster_other Other Cysteine Protecting Groups Cysteine Protecting Groups Trt Trityl (Trt) Mmt 4-Methoxytrityl (Mmt) Dpm Diphenylmethyl (Dpm) Thp Tetrahydropyranyl (Thp) Acm Acetamidomethyl (Acm) (Oxidation-Labile) StBu tert-Butylthio (StBu) (Reduction-Labile) Fm 9-Fluorenylmethyl (Fm) Npys 3-Nitro-2-pyridinesulfenyl (Npys) Mob p-Methoxybenzyl (Mob)

Caption: Classification of common cysteine protecting groups based on their deprotection chemistry.

Quantitative Data on Cysteine Protecting Groups

The choice of a protecting group is often a trade-off between stability during synthesis and the ease and efficiency of its removal. The following tables summarize key quantitative data for commonly used cysteine protecting groups.

Table 1: Deprotection Conditions and Cleavage Efficiency
Protecting GroupDeprotection Reagent(s)Typical ConditionsReported Cleavage Yield (%)Orthogonal to
Trityl (Trt) Trifluoroacetic acid (TFA)TFA/TIS/H₂O (95:2.5:2.5, v/v/v), 2-3 h, RT>95%[1]Acm, tBu[2]
4-Methoxytrityl (Mmt) Dilute TFA1-2% TFA in DCM with scavenger (e.g., TIS)[3]Quantitative[4]Trt, Dpm, Acm, tBu
Acetamidomethyl (Acm) Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver(I) saltsI₂ in AcOH or MeOH; Hg(OAc)₂ in aq. AcOH, pH 4[5]67% to near quantitative (I₂)[1]Trt, Mmt, tBu
tert-Butyl (tBu) Mercury(II) acetate, HF, TFMSA/TFAHg(OAc)₂ in TFA[1]-Acm, Trt
tert-Butylthio (StBu) Reducing agents (thiols, phosphines)20% β-mercaptoethanol, 0.1 M NMM in DMF-Trt, Mmt, Acm
Tetrahydropyranyl (Thp) Trifluoroacetic acid (TFA)TFA/TIS/H₂O (95:2.5:2.5, v/v/v), 2 h, RTComplete-
Diphenylmethyl (Dpm) Trifluoroacetic acid (TFA)High concentration TFA (e.g., 95%)-Mmt
p-Methoxybenzyl (Mob) Strong acids (e.g., HF, TFMSA)TFA/TIS/H₂O (95:2.5:2.5) at 40-45°C for 4-18h[6]59% (on-resin, constrained peptide)[6]Trt, Acm

TIS: Triisopropylsilane, DCM: Dichloromethane, RT: Room Temperature, NMM: N-Methylmorpholine, TFMSA: Trifluoromethanesulfonic acid.

Table 2: Racemization of Cysteine Residues with Different Protecting Groups

Racemization of the C-terminal cysteine residue is a significant side reaction during Fmoc-SPPS. The choice of protecting group has a substantial impact on the extent of this epimerization.

Protecting GroupCoupling Conditions% RacemizationReference
Trityl (Trt) Uronium activation with base8.0%[7]
Diphenylmethyl (Dpm) Uronium activation with base1.2%[7]
4-Methoxybenzyloxymethyl (MBom) Uronium activation with base0.4%[7]
4,4'-Dimethoxydiphenylmethyl (Ddm) Uronium activation with base0.8%[7]
Tetrahydropyranyl (Thp) DIPCDI/Oxyma Pure0.74%
Trityl (Trt) DIPCDI/Oxyma Pure3.3%
Diphenylmethyl (Dpm) DIPCDI/Oxyma Pure6.8%

Experimental Protocols

Detailed and optimized experimental protocols are critical for the successful synthesis of cysteine-containing peptides.

General Protocol for Fmoc-Cys(PG)-OH Coupling in SPPS

G General Fmoc-Cys(PG)-OH Coupling Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cys(PG)-OH, activating agents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat

Caption: A generalized workflow for the coupling of a protected cysteine residue in SPPS.

Materials:

  • Fmoc-SPPS resin (e.g., Rink Amide, Wang)

  • Fmoc-Cys(PG)-OH (Protecting Group = Trt, Acm, etc.) (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, DIC) (3-5 equivalents)

  • Base (e.g., DIPEA, collidine) or additive (e.g., OxymaPure, HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-Cys(PG)-OH (3 eq.) with the coupling reagent (e.g., HCTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.

    • Alternatively, for base-sensitive protecting groups or to minimize racemization, use a carbodiimide (B86325) (e.g., DIC, 3 eq.) and an additive (e.g., OxymaPure, 3 eq.) without a tertiary base.[8]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and dry under vacuum if proceeding to the next cycle.

On-Resin Deprotection of Cys(Mmt)

Materials:

  • Peptidyl-resin with Cys(Mmt)

  • 1-2% (v/v) TFA in DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • DCM

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with a solution of 1-2% TFA and 2.5-5% TIS in DCM. The release of the Mmt cation can be monitored by the appearance of a yellow color.[9]

  • Repeat the treatment until the yellow color is no longer observed upon addition of fresh reagent.

  • Wash the resin thoroughly with DCM and then DMF to proceed with subsequent reactions (e.g., disulfide bond formation).

Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

Materials:

  • Acm-protected peptide

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Iodine (I₂) solution in AcOH or MeOH

  • Aqueous sodium thiosulfate (B1220275) or ascorbic acid solution

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol.

  • Add a solution of iodine (typically 10-15 equivalents per Acm group) to the peptide solution.[10][11]

  • Stir the reaction at room temperature for 30-120 minutes, monitoring the reaction progress by HPLC.

  • Quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid dropwise until the solution becomes colorless.

  • Purify the cyclized peptide by HPLC.

Reductive Cleavage of Cys(StBu)

Materials:

Procedure:

  • Dissolve the StBu-protected peptide in the appropriate buffer.

  • Add an excess of the reducing agent (e.g., 20% β-mercaptoethanol).

  • Stir the reaction at room temperature. The reaction time can vary from minutes to hours depending on the specific peptide and reducing agent.[12]

  • Monitor the deprotection by HPLC.

  • Purify the deprotected peptide.

Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation

The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others.[13]

G Regioselective Disulfide Bond Formation Workflow Start Linear Peptide with Orthogonal Cys Protecting Groups (e.g., Mmt, Acm, Trt) Deprotect1 Selective Deprotection of Mmt (1-2% TFA in DCM) Start->Deprotect1 Oxidize1 First Disulfide Bond Formation (e.g., Air oxidation, I₂) Deprotect1->Oxidize1 Deprotect2 Selective Deprotection of Acm (Iodine) Oxidize1->Deprotect2 Oxidize2 Second Disulfide Bond Formation Deprotect2->Oxidize2 Cleavage Global Deprotection and Cleavage (TFA cocktail) Oxidize2->Cleavage Oxidize3 Third Disulfide Bond Formation Cleavage->Oxidize3 FinalPeptide Final Peptide with Regioselective Disulfide Bonds Oxidize3->FinalPeptide

Caption: An example of a workflow for the synthesis of a peptide with three disulfide bonds using an orthogonal protection strategy.

This strategy allows for the stepwise and controlled formation of each disulfide bridge, which is critical for obtaining the correctly folded and biologically active peptide.

Conclusion

The selection of an appropriate cysteine protecting group strategy is a critical decision in peptide synthesis. A thorough understanding of the chemical properties, stability, and deprotection conditions of each protecting group is essential for the successful synthesis of complex cysteine-containing peptides. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating the complexities of cysteine protection in their pursuit of novel peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Protein Modification Using Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise attachment of functional moieties such as fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs to a protein of interest. Boc-L-Cys(Propargyl)-OH is a key reagent in this field, offering a versatile handle for bioconjugation through the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

This application note provides detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent site-specific modification of the resulting alkyne-containing peptide using CuAAC.

Principle of the Method

The strategy involves two main stages:

  • Incorporation of the Alkyne Handle: The N-α-Boc-protected amino acid, this compound, is incorporated at a specific site within a peptide sequence during standard Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc protecting group is temporarily masking the alpha-amino group during the synthesis.[4][5] The propargyl group on the cysteine side chain serves as a bioorthogonal alkyne handle.

  • Site-Specific Modification via CuAAC: Following peptide synthesis and purification, the alkyne-containing peptide is reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent). This reaction is catalyzed by Cu(I), which facilitates the formation of a stable triazole linkage between the peptide and the molecule.[1][3]

Data Presentation

While specific quantitative data for this compound is not extensively tabulated in the literature, the following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions on alkyne-modified peptides based on published protocols.

ParameterTypical Value/RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Azide (B81097) Reagent Stoichiometry 1.5 - 5 equivalentsExcess azide is used to drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 250 µMThe Cu(I) catalyst is typically generated in situ from CuSO₄.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mMUsed to reduce Cu(II) to the active Cu(I) state.
Ligand (e.g., THPTA, TBTA) Concentration 250 µM - 1.25 mMStabilizes the Cu(I) catalyst and improves reaction efficiency.
Reaction Time 1 - 24 hoursDependent on substrate concentrations and temperature.
Reaction Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Expected Yield/Conversion >90%CuAAC is known for its high efficiency and yields.[6]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a propargylated cysteine residue.

Materials:

  • This compound

  • Other Boc-protected amino acids

  • SPPS resin (e.g., Merrifield or PAM resin)[7]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[4]

  • Diisopropylethylamine (DIEA)[8]

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Scavengers (e.g., dithiothreitol (B142953) - DTE, if other Cys, Met, or Trp are present)[4]

  • Cleavage cocktail (e.g., HF or TFMSA-based)[9]

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DCM in the SPPS reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard Boc-SPPS protocols.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group.[7]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[8]

    • Repeat the neutralization step.

    • Wash the resin with DCM and then with DMF to prepare for the next coupling.

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, dissolve the next Boc-amino acid (e.g., this compound) and a coupling agent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or a high-TFA cocktail with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[9]

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the alkyne-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Site-Specific Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargylated peptide.

Materials:

  • Alkyne-containing peptide (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Peptide: Dissolve the lyophilized peptide in PBS to a final concentration of 1-5 mg/mL.

    • Azide Reagent: Prepare a 10 mM stock solution in DMSO or water.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-Peptide solution

    • Azide reagent (to a final concentration of 2-5 equivalents relative to the peptide)

    • THPTA stock solution (to a final concentration of 5 times the CuSO₄ concentration)

    • CuSO₄ stock solution (to a final concentration of 100 µM)

    • Vortex briefly after each addition.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM to initiate the reaction.

    • Vortex briefly.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be left overnight if necessary. Protect from light if using a fluorescent azide.

  • Purification of the Modified Peptide:

    • Purify the reaction mixture using RP-HPLC to separate the modified peptide from excess reagents and unreacted starting materials.

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry. Expect a mass shift corresponding to the addition of the azide-containing molecule.

    • Analyze the purity of the final product by analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Peptide Synthesis (SPPS) cluster_cuaac Site-Specific Modification (CuAAC) start Start with SPPS Resin boc_deprotection Boc Deprotection (TFA) start->boc_deprotection neutralization Neutralization (DIEA) boc_deprotection->neutralization coupling Amino Acid Coupling (including this compound) neutralization->coupling repeat Repeat Cycles coupling->repeat for each amino acid repeat->boc_deprotection cleavage Cleavage from Resin (e.g., HF) repeat->cleavage Final Cycle purification1 RP-HPLC Purification cleavage->purification1 alkyne_peptide Alkyne-Peptide purification1->alkyne_peptide reaction_mix Click Reaction Mix (CuSO4, Na-Ascorbate, Ligand) alkyne_peptide->reaction_mix azide_reagent Azide-Molecule (e.g., Fluorophore) azide_reagent->reaction_mix purification2 RP-HPLC Purification reaction_mix->purification2 final_product Modified Peptide purification2->final_product

Caption: Experimental workflow for site-specific peptide modification.

cuaac_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle peptide Peptide-Cys(Propargyl) product Modified Peptide (Triazole Linkage) peptide->product azide N3-Molecule azide->product cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2 cu1->product ligand Ligand (e.g., THPTA) ligand->cu1 Stabilization

Caption: CuAAC reaction pathway.

References

Application Notes and Protocols for Incorporating Boc-L-Cys(Propargyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-L-Cys(Propargyl)-OH into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of the propargyl group on the cysteine side chain offers a versatile handle for subsequent bio-orthogonal modifications via "click chemistry," enabling the synthesis of custom peptides for a wide array of applications in research and drug development.

Introduction

This compound is a valuable building block for peptide chemists seeking to introduce an alkyne functionality into a peptide sequence. This allows for the precise, post-synthetic modification of the peptide through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click" reactions facilitate the conjugation of various molecules, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs, to the peptide scaffold.[1][2] The Boc protecting group is suitable for traditional Boc-SPPS workflows, which utilize moderately acidic conditions for Nα-deprotection.[3]

Data Presentation

The successful incorporation of this compound is dependent on several factors, including the choice of coupling reagents and deprotection conditions. The following tables summarize key quantitative data related to this process.

Table 1: Coupling Efficiency of this compound

Coupling ReagentActivation Time (min)Coupling Time (min)RepetitionsEstimated Coupling Efficiency (%)
DIC/HOBt560-1201-2>98%
HBTU/DIEA230-601>99%
HATU/DIEA230-601>99%
PyBOP/DIEA245-901>98%

Data is compiled from standard coupling protocols for modified amino acids in Boc-SPPS. Actual efficiencies may vary depending on the peptide sequence and resin.

Table 2: Stability of S-Propargyl Group during Boc-SPPS

Reagent/ConditionDurationTemperaturePropargyl Group Stability
50% TFA in DCM (Boc Deprotection)30 minRoom TemperatureStable
10% DIEA in DCM (Neutralization)2 x 2 minRoom TemperatureStable
HF (Final Cleavage)1 hour0°CStable
TFMSA/TFA (Final Cleavage)2 hoursRoom TemperatureStable

The S-propargyl group is generally stable to the acidic and basic conditions used in Boc-SPPS.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, 3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIEA to the solution to pre-activate the amino acid for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the propargyl group of the cysteine residue while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing S-propargyl-cysteine

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide) (5 equivalents)

  • Copper(I) Iodide (CuI) (1 equivalent)

  • Sodium Ascorbate (2 equivalents)

  • 2,6-Lutidine (10 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (MeCN)

Procedure:

  • Resin Preparation: Swell the peptide-resin in a mixture of DMSO/MeCN (1:4 v/v).

  • Reaction Setup:

    • In a reaction vessel, add the swelled resin.

    • Add the azide-containing molecule.

    • Add a freshly prepared solution of CuI in DMSO/MeCN.

    • Add a freshly prepared aqueous solution of sodium ascorbate.

    • Add 2,6-lutidine.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Washing: Wash the resin extensively with the DMSO/MeCN mixture, followed by DCM.[5][6]

  • Cleavage: Proceed to the final cleavage of the modified peptide from the resin.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol is for the cleavage of the peptide from the resin and removal of side-chain protecting groups. The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K for peptides with sensitive residues: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v)[7]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

    • Stir the mixture at room temperature for 1.5-2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and decant the ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Peptide Synthesis and Labeling

The following diagram illustrates the overall workflow for synthesizing a peptide containing this compound and its subsequent labeling via click chemistry.

G cluster_SPPS Boc-Solid Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry (CuAAC) cluster_Final Final Steps Resin Start with Resin Coupling1 Couple First Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Elongation Repeat Coupling/Deprotection Cycles Neutralization1->Elongation IncorporateCys Couple this compound Elongation->IncorporateCys FinalDeprotection Final Boc Deprotection IncorporateCys->FinalDeprotection AddReagents Add Azide, Cu(I), Ascorbate, Ligand FinalDeprotection->AddReagents ClickReaction Click Reaction AddReagents->ClickReaction WashResin Wash Resin ClickReaction->WashResin Cleavage Cleavage from Resin (HF or TFMSA) WashResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification LabeledPeptide Labeled Peptide Purification->LabeledPeptide G Start Start: Peptide-Resin (Free Amine) Coupling Couple next Boc-Amino Acid Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization (10% DIEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Wash3->Coupling Repeat for next AA End End: Elongated Peptide-Resin Wash3->End G cluster_Probe Probe Synthesis cluster_Assay Kinase Activity Assay cluster_Detection Detection Peptide Kinase Substrate Peptide with Propargyl-Cys ClickReaction CuAAC Click Reaction Peptide->ClickReaction AzideTag Azide-Reporter Tag (e.g., Biotin-Azide) AzideTag->ClickReaction Probe Activity-Based Probe ClickReaction->Probe Phosphorylation Phosphorylation Probe->Phosphorylation Kinase Active Kinase Kinase->Phosphorylation ATP ATP ATP->Phosphorylation LabeledProbe Covalent Labeling of Probe Phosphorylation->LabeledProbe SDS_PAGE SDS-PAGE Separation LabeledProbe->SDS_PAGE WesternBlot Western Blot (Streptavidin) SDS_PAGE->WesternBlot Signal Signal Detection WesternBlot->Signal

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing Boc-L-Cys(Propargyl)-OH. This "click chemistry" reaction is a highly efficient and versatile tool for the site-specific modification of peptides and the synthesis of peptide-drug conjugates.[1][2][] The resulting 1,2,3-triazole linkage is stable and can act as a bioisostere for an amide bond, potentially enhancing the metabolic stability of the modified peptide.[2]

Overview

The CuAAC reaction facilitates the covalent ligation of a terminal alkyne, in this case, the propargyl group of this compound, with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring.[] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biological molecules.[]

The use of a copper(I) catalyst is essential for the reaction's efficiency. Typically, Cu(I) is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To stabilize the Cu(I) oxidation state and prevent oxidative side reactions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[4]

Experimental Protocols

This section details a general protocol for the CuAAC reaction of this compound with an azide-containing peptide. The protocol is adaptable for various scales and substrates, though optimization may be required for specific applications.

Materials
  • This compound

  • Azide-functionalized peptide or molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed, deionized water and Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Analysis: Mass spectrometer (e.g., ESI-MS) and NMR spectrometer

Stock Solution Preparation
  • This compound (10 mM): Dissolve 2.59 mg of this compound (MW: 259.32 g/mol ) in 1 mL of DMF or DMSO.

  • Azide-Peptide (10 mM): Dissolve the azide-functionalized peptide in degassed, deionized water to a final concentration of 10 mM. The exact mass will depend on the molecular weight of the peptide.

  • Copper(II) Sulfate (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O (MW: 249.69 g/mol ) in 1 mL of deionized water.

  • Sodium Ascorbate (1 M): Dissolve 198.1 mg of sodium ascorbate (MW: 198.11 g/mol ) in 1 mL of deionized water. Prepare this solution fresh before each use.

  • THPTA (50 mM): Dissolve 21.7 mg of THPTA (MW: 434.5 g/mol ) in 1 mL of deionized water.

CuAAC Reaction Procedure
  • In a microcentrifuge tube, add the azide-peptide solution (e.g., 100 µL of a 10 mM stock, 1 µmol, 1.0 equivalent).

  • Add the this compound solution (e.g., 120 µL of a 10 mM stock, 1.2 µmol, 1.2 equivalents).

  • Add the THPTA solution (e.g., 10 µL of a 50 mM stock, 0.5 µmol, 0.5 equivalents).

  • Add the copper(II) sulfate solution (e.g., 1 µL of a 100 mM stock, 0.1 µmol, 0.1 equivalents).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL of a 1 M stock, 5 µmol, 5.0 equivalents).

  • Adjust the total reaction volume with a suitable solvent (e.g., a mixture of water and DMF/DMSO) to ensure all components are fully dissolved.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, as indicated by the consumption of the starting materials, the product can be purified by RP-HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for a CuAAC reaction. Note that actual values may vary depending on the specific substrates and reaction conditions.

ParameterValue
Reactants
This compound1.2 equivalents
Azide-Peptide1.0 equivalent
Catalyst System
CuSO₄0.1 equivalents
Sodium Ascorbate5.0 equivalents
THPTA0.5 equivalents
Reaction Conditions
SolventWater/DMF (or DMSO)
TemperatureRoom Temperature (20-25°C)
Reaction Time1 - 4 hours
Outcome
Typical Yield > 90% (as determined by LC-MS)
Product Purity > 95% (after RP-HPLC)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition of this compound with an azide-functionalized peptide, followed by purification and analysis.

CuAAC_Workflow cluster_prep Preparation of Reactants cluster_reaction CuAAC Reaction cluster_analysis Purification and Analysis Boc_Cys This compound Solution Mixing Combine Reactants and Catalyst Boc_Cys->Mixing Azide_Peptide Azide-Peptide Solution Azide_Peptide->Mixing Catalyst_System CuSO4 / THPTA Solution Catalyst_System->Mixing Reducing_Agent Fresh Sodium Ascorbate Solution Reducing_Agent->Mixing Reaction Incubate at Room Temperature (1-4h) Mixing->Reaction Purification RP-HPLC Purification Reaction->Purification Analysis LC-MS and NMR Analysis Purification->Analysis Product Purified Triazole-Peptide Conjugate Analysis->Product PDC_Assembly cluster_components Molecular Components cluster_reaction Click Chemistry Ligation Peptide Targeting Peptide (with Azide) CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) Peptide->CuAAC Linker_Drug This compound -Drug Conjugate Linker_Drug->CuAAC PDC Peptide-Drug Conjugate (Triazole Linkage) CuAAC->PDC Forms stable triazole bond

References

Application Notes and Protocols for Bioconjugation using Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Cys(Propargyl)-OH is a versatile building block for bioconjugation, enabling the precise introduction of a terminal alkyne functionality into peptides and other biomolecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS), while the propargyl group on the cysteine side-chain serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] This highly efficient and bioorthogonal reaction forms a stable triazole linkage, making it an invaluable tool for the synthesis of peptide-drug conjugates (PDCs), the development of diagnostic probes, and the surface modification of biomaterials.[]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, its subsequent bioconjugation to an azide-containing molecule via CuAAC, and the final deprotection of the Boc group.

Key Applications

  • Peptide-Drug Conjugates (PDCs): Site-specific conjugation of cytotoxic drugs to targeting peptides for enhanced therapeutic efficacy and reduced off-target effects.[][5]

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides and proteins in biological systems.

  • PEGylation: Modification of peptides with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.

  • Surface Immobilization: Attachment of peptides to solid supports or nanoparticles for various biotechnological applications.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for CuAAC Bioconjugation

ParameterConditionTypical Yield (%)Reference
Alkyne Substrate Peptide containing this compound--
Azide Substrate Azide-functionalized cargo (e.g., drug, dye)--
Copper Source CuSO₄·5H₂O85-95[6]
Reducing Agent Sodium Ascorbate (B8700270)85-95[6]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)85-95
Solvent tBuOH/H₂O (1:1) or DMSO/H₂O85-95[6]
Reaction Time 1-4 hours85-95[7]
Temperature Room Temperature85-95[6]

Table 2: Characterization Data for a Model Bioconjugate

Analytical TechniqueExpected Result
Mass Spectrometry (LC-MS) Observation of a peak corresponding to the calculated molecular weight of the conjugated peptide.
¹H NMR Appearance of a characteristic triazole proton signal (around δ 7.5-8.5 ppm). Disappearance of the terminal alkyne proton signal.
RP-HPLC A shift in retention time compared to the unconjugated peptide, indicating a change in hydrophobicity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Wang resin.

Materials:

  • Wang resin pre-loaded with the first amino acid

  • This compound

  • Other Boc-protected amino acids

  • DIPCDI (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Boc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIPCDI (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, deprotect the N-terminal Boc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a peptide containing a propargyl group to an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized peptide (from Protocol 1)

  • Azide-containing molecule (e.g., drug, fluorescent probe)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Tert-butanol (tBuOH)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Peptide solution: Dissolve the propargyl-peptide in deionized water to a final concentration of 10 mM.

    • Azide solution: Dissolve the azide-containing molecule in DMSO or water to a final concentration of 20 mM.

    • CuSO₄ solution: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate solution: Prepare a 1 M stock solution in deionized water (prepare fresh).

    • TBTA solution: Prepare a 50 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • tBuOH (to make up 50% of the final volume)

      • Propargyl-peptide solution (1 eq.)

      • Azide solution (1.2 eq.)

      • TBTA solution (0.1 eq.)

      • CuSO₄ solution (0.1 eq.)

      • Sodium ascorbate solution (1 eq.)

    • Vortex the mixture gently to ensure homogeneity.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours with gentle shaking.

  • Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification: Purify the conjugated peptide by RP-HPLC to remove excess reagents and the catalyst.

Protocol 3: Boc Deprotection of the Conjugated Peptide

This protocol describes the removal of the N-terminal Boc group from the purified bioconjugate.

Materials:

  • Boc-protected peptide conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected peptide conjugate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution (final concentration of 50% TFA in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. If necessary, further purify by RP-HPLC.

Mandatory Visualization

Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_finalization Final Product Resin Wang Resin AA_coupling Couple Boc-Amino Acids Resin->AA_coupling Boc_Cys_Prop Couple this compound AA_coupling->Boc_Cys_Prop Cleavage Cleave from Resin Boc_Cys_Prop->Cleavage Propargyl_Peptide Propargyl-Peptide Cleavage->Propargyl_Peptide CuAAC CuAAC Reaction Propargyl_Peptide->CuAAC Azide_Molecule Azide-Molecule Azide_Molecule->CuAAC Boc_Conjugate Boc-Peptide Conjugate CuAAC->Boc_Conjugate Boc_Deprotection Boc Deprotection Boc_Conjugate->Boc_Deprotection Final_Conjugate Final Peptide Conjugate Boc_Deprotection->Final_Conjugate

Caption: Workflow for peptide bioconjugation using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R1-C≡CH (Propargyl-Peptide) Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 (Azide-Molecule) Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Triazolide Copper Triazolide Intermediate Copper_Acetylide->Triazolide + Azide Triazolide->Cu_I Regeneration Product R1-Triazole-R2 (Conjugated Peptide) Triazolide->Product + H+

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Protocol for Boc Deprotection of Cysteine Residues: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from cysteine residues in peptides and other organic molecules. These protocols are intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

The removal of the Boc protecting group from the N-terminus of peptides is a critical step in solid-phase peptide synthesis (SPPS). For cysteine-containing peptides, this process requires careful consideration due to the nucleophilic nature of the cysteine thiol side chain, which is susceptible to alkylation and oxidation by reactive carbocations generated during acid-catalyzed deprotection. The selection of the appropriate deprotection reagent and the use of a scavenger cocktail are paramount to prevent side reactions and ensure high purity and yield of the final product.

This application note details the most common and effective method for Boc deprotection of cysteine residues using trifluoroacetic acid (TFA), along with alternative protocols for specific applications.

Standard Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

The most widely used method for Boc deprotection involves treatment with a strong acid, typically TFA. To mitigate side reactions on the sensitive cysteine residue, a scavenger cocktail is essential.

Key Reagents and Their Roles
ReagentFunction
Trifluoroacetic Acid (TFA) The primary reagent for cleaving the Boc group.
Triisopropylsilane (TIS) A scavenger that effectively traps tert-butyl cations generated from the cleavage of Boc and other tert-butyl-based protecting groups.[1][2]
1,2-Ethanedithiol (B43112) (EDT) A scavenger that protects the cysteine thiol from oxidation and also scavenges trityl cations if Cys(Trt) is used.[1][2]
Water Can act as a scavenger for tert-butyl cations.[2][3]
Dichloromethane (DCM) A common solvent for the deprotection reaction in the solution phase.[1]
Experimental Protocol: TFA Deprotection of a Boc-Protected Peptide

This protocol is designed for the deprotection of a Boc-protected peptide on a solid support (resin) or in solution. It is assumed that other acid-labile side-chain protecting groups will also be removed concurrently.

Materials:

  • Boc-protected peptide-resin or Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM, anhydrous, for solution-phase)

  • Cold diethyl ether

  • Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)

  • Ice bath

  • Rotary evaporator (for solution-phase)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common formulation is Reagent K or a variation thereof. For a general-purpose cleavage of a peptide containing sensitive residues, a recommended cocktail is a mixture of TFA, water, phenol, thioanisole (B89551), and 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v). For simpler peptides, a mixture of 95% TFA, 2.5% TIS, and 2.5% water can be effective.[3]

  • Deprotection Reaction (on resin):

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the chilled cleavage cocktail to the resin (a typical ratio is 10 mL of cocktail per gram of resin).[1]

    • Allow the reaction to proceed at room temperature for 1.5 to 4 hours with occasional swirling.[1][2]

  • Deprotection Reaction (in solution):

    • Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.[1]

    • Cool the solution in an ice bath.

    • While stirring, add the freshly prepared cleavage cocktail to the peptide solution.[1]

    • Allow the reaction to stir at room temperature for 2-4 hours.[1]

  • Work-up and Isolation:

    • For resin: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin 2-3 times with a small amount of fresh TFA to ensure complete recovery.[2]

    • For solution: Remove the solvent and excess TFA using a rotary evaporator.[1]

    • Add the filtrate (or the residue from the rotary evaporator) dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][3]

    • Suspend the precipitate in the ether and transfer to a centrifuge tube.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether at least two more times to remove scavengers and byproducts.[1][2]

    • Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.[1][3]

  • Analysis:

    • Characterize the final product by mass spectrometry to confirm the removal of the protecting groups.

    • Assess the purity of the deprotected peptide by High-Performance Liquid Chromatography (HPLC).[1][3]

Monitoring the Reaction

The progress of the deprotection reaction should be monitored to determine the optimal endpoint and minimize degradation from prolonged exposure to acidic conditions.[1] This is best achieved by analytical HPLC.[3] Small aliquots of the reaction mixture can be taken at different time points, quenched with cold diethyl ether, and analyzed to observe the disappearance of the starting material and the appearance of the product peak.[3]

Alternative Deprotection Protocols

While TFA is the most common reagent, other strong acids can be employed for Boc deprotection, particularly in cases where TFA-labile side-chain protecting groups need to be retained or when cleaving from specific resins.

Trifluoromethanesulfonic Acid (TFMSA) Deprotection

TFMSA is a stronger acid than TFA and is used for the cleavage of peptides from the resin and removal of some acid-resistant protecting groups.[4]

Protocol:

  • Transfer the thoroughly dried peptide-resin (e.g., 100 mg) to a round-bottom flask.

  • Add thioanisole (200 µL) and ethanedithiol (100 µL).[1]

  • Cool the flask in an ice bath and add TFA (2 mL).[1] Stir for 5-10 minutes.

  • Slowly add TFMSA (200 µL) dropwise while stirring vigorously.[1]

  • Let the mixture stir at room temperature for 30-60 minutes.[1]

  • Filter the resin and wash with a small amount of TFA.[1]

  • Precipitate the peptide in cold diethyl ether and proceed with the work-up as described for the TFA protocol.[1]

Anhydrous Hydrogen Fluoride (B91410) (HF) Cleavage

Anhydrous HF is a highly effective but hazardous reagent used for the final cleavage and deprotection in Boc-based SPPS.[3] This procedure requires specialized equipment and stringent safety precautions.

Protocol:

  • Place the peptide-resin and a scavenger mixture (e.g., anisole, dimethyl sulfide, p-thiocresol) in a specialized HF reaction vessel.

  • Cool the vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.[5]

  • Remove the HF by vacuum.

  • Proceed with the ether precipitation and washing as previously described.

Mercury (II) Acetate (B1210297) for S-t-Butyl and S-Trityl Deprotection

This method is used for the removal of specific cysteine protecting groups like S-tert-butyl (tBu) and S-trityl (Trt) under milder, non-acidolytic conditions.[1] However, it is no longer in general use due to the toxicity of mercury and potential side reactions.[6][7]

Protocol:

  • Dissolve the protected peptide in 10% aqueous acetic acid and adjust the pH to 4.0.[1]

  • Add one equivalent of mercury (II) acetate per protecting group and stir for 1 hour at room temperature.[1]

  • Add β-mercaptoethanol and let the mixture stand for 5 hours to precipitate mercury salts.[1]

  • Centrifuge to remove the precipitate and desalt the supernatant containing the deprotected peptide.[1]

Quantitative Data Summary

The efficiency of Boc deprotection is generally high, but the final yield and purity are highly dependent on the peptide sequence and the effectiveness of the scavenger cocktail.

Deprotection MethodCysteine Protecting GroupReported Cleavage Yield (%)Notes
TFA-based cocktailsTrityl (Trt)>95%Efficiently removed during standard final peptide cleavage.[8]
Iodine (I₂)Acetamidomethyl (Acm)67% - nearly quantitativeYield can be sequence-dependent.[8]
Mercury (II) Acetatetert-Butyl (tBu)VariableProne to side reactions and low yields.[7]

Visualizations

Logical Workflow for Boc Deprotection Strategy

Boc_Deprotection_Strategy start Start: Boc-Protected Cysteine Peptide strategy Select Deprotection Strategy start->strategy tfa Standard TFA Deprotection strategy->tfa General Purpose, Acid-Labile Side Chains tfmsa TFMSA Deprotection strategy->tfmsa Acid-Resistant Side Chains hf Anhydrous HF Cleavage strategy->hf Final Cleavage from Resin, Boc/Bzl Strategy hg Mercury (II) Acetate strategy->hg Specific S-tBu/S-Trt Removal, Non-Acidolytic cocktail Prepare Cleavage Cocktail with Scavengers tfa->cocktail tfmsa->cocktail hf->cocktail reaction Deprotection Reaction hg->reaction cocktail->reaction workup Work-up: Ether Precipitation & Washing reaction->workup analysis Analysis: HPLC & Mass Spectrometry workup->analysis end End: Deprotected Cysteine Peptide analysis->end

Caption: Decision workflow for selecting a Boc deprotection strategy.

Experimental Workflow for TFA-Mediated Boc Deprotection

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_cocktail Prepare Cleavage Cocktail (TFA, Scavengers) deprotection Add Cocktail to Peptide (Room Temp, 1.5-4h) prep_cocktail->deprotection prep_peptide Prepare Peptide (Resin or Solution) prep_peptide->deprotection monitoring Monitor Reaction (Optional, by HPLC) deprotection->monitoring filtration Filter Resin (if applicable) deprotection->filtration monitoring->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation washing Wash Peptide Pellet with Cold Ether precipitation->washing drying Dry Peptide washing->drying characterization Characterize by Mass Spectrometry & HPLC drying->characterization

Caption: Step-by-step workflow for TFA-mediated Boc deprotection.

References

Propargylamine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety is a versatile functional group that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical properties, including the reactivity of the terminal alkyne and the basicity of the amine, make it a valuable scaffold for the development of novel therapeutic agents. Propargylamine derivatives have demonstrated a wide range of pharmacological activities, most notably as inhibitors of monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] Beyond MAO-B inhibition, this scaffold has been explored for its potential in developing multi-target-directed ligands, anticancer agents, and as a tool in bioorthogonal chemistry.[3][4][5]

These application notes provide an overview of the key applications of propargylamine in drug discovery, with a focus on its role in the development of enzyme inhibitors. Detailed protocols for the synthesis of representative propargylamine-containing drugs and relevant biological assays are also presented.

I. Propargylamine as a Pharmacophore in Enzyme Inhibition

The propargylamine group is a key pharmacophore in several clinically successful drugs, primarily acting as an irreversible inhibitor of flavin-dependent amine oxidases.[6]

Monoamine Oxidase B (MAO-B) Inhibition

Propargylamine-containing compounds are renowned for their potent and selective inhibition of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2] Irreversible inhibition occurs through the formation of a covalent adduct with the FAD cofactor of the enzyme.[6] This mechanism of action is central to the therapeutic effect of drugs like Rasagiline and Selegiline (B1681611) in Parkinson's disease.

Key Drugs and Pharmacological Data:

CompoundTargetIC50 ValueSelectivity (MAO-B vs. MAO-A)Reference
Rasagiline MAO-B4.43 nM (rat brain)~93-fold[3][7][8]
MAO-A412 nM (rat brain)[7][8]
Selegiline MAO-B51 nM (human recombinant)~450-fold[1]
MAO-A23 µM (human recombinant)[1]

Signaling Pathway: MAO-B Inhibition by Propargylamine Drugs

MAO_Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites CovalentAdduct Covalently Modified Inactive MAO-B MAOB->CovalentAdduct PropargylamineDrug Propargylamine Inhibitor (e.g., Rasagiline, Selegiline) PropargylamineDrug->MAOB Irreversible Inhibition

Mechanism of MAO-B inhibition by propargylamine-based drugs.
Histone Deacetylase (HDAC) Inhibition

Recent studies have explored propargylamine derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. The propargylamine moiety in these molecules can interact with the active site of HDAC enzymes, leading to their inhibition.

II. Synthesis of Propargylamine-Containing Compounds

The synthesis of propargylamine derivatives is often achieved through the A3 coupling reaction, a one-pot three-component reaction of an aldehyde, an amine, and an alkyne, typically catalyzed by a metal salt.[9][10][11]

General Protocol for A3 Coupling Reaction

This protocol describes a general procedure for the synthesis of a propargylamine derivative via a copper-catalyzed A3 coupling reaction.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene, Dichloromethane, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne and CuI to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Rasagiline

The following is a representative protocol for the synthesis of Rasagiline, starting from 1-indanone (B140024).[2][12]

Step 1: Reductive Amination of 1-Indanone with Propargylamine

  • In a reaction vessel, suspend sodium borohydride (B1222165) in a suitable solvent like methanol.

  • Add acetic acid to the suspension.

  • Add 1-indanone to the mixture.

  • Slowly add propargylamine to the reaction mixture while maintaining the temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and a base (e.g., potassium carbonate) and extracting the product with an organic solvent.

  • Dry the organic phase and concentrate to obtain racemic N-propargyl-1-aminoindan.

Step 2: Resolution of Racemic N-propargyl-1-aminoindan

  • Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.

  • Selectively crystallize one of the diastereomeric salts.

  • Filter and wash the crystals.

  • Liberate the free base ((R)-N-propargyl-1-aminoindan) by treatment with a base.

Step 3: Salt Formation

  • Dissolve the (R)-N-propargyl-1-aminoindan in isopropanol.

  • Add methanesulfonic acid to form the mesylate salt (Rasagiline mesylate).

  • Crystallize, filter, and dry the final product.

Synthesis of Selegiline

Selegiline can be synthesized from phenylacetone (B166967) and methylamine (B109427) in a multi-step process.[10][13]

Step 1: Reductive Amination of Phenylacetone with Methylamine

  • React phenylacetone with methylamine to form the corresponding imine.

  • Reduce the imine in situ using a reducing agent like sodium borohydride to yield racemic methamphetamine.

Step 2: N-Propargylation

  • React the racemic methamphetamine with propargyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

  • This step yields racemic selegiline.

Step 3: Resolution

  • Resolve the racemic selegiline using a chiral acid to obtain the desired (R)-enantiomer.

III. Experimental Protocols for Biological Evaluation

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for screening potential MAO-B inhibitors.[14][15]

Materials:

  • MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)

  • Assay buffer

  • Positive control inhibitor (e.g., Selegiline)

  • Test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a working solution of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add assay buffer to all wells.

  • Add the test compounds, positive control, and a vehicle control to their respective wells.

  • Add the MAO-B enzyme solution to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the MAO-B substrate solution to all wells.

  • Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for kynuramine) for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each test compound relative to the vehicle control and calculate the IC50 values.

Experimental Workflow: Screening for MAO-B Inhibitors

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds & Controls Dispense Dispense Reagents to 96-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Dispense Preincubation Pre-incubate with Enzyme and Inhibitor Dispense->Preincubation Reaction_Start Initiate Reaction with Substrate Preincubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate Percent Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc

A typical workflow for screening potential MAO-B inhibitors.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring HDAC activity and screening for inhibitors.[5][9][16]

Materials:

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Test compounds

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add assay buffer, the HDAC substrate, and either the test compound, positive control, or vehicle control.

  • Add the HeLa nuclear extract or purified HDAC enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution, which contains a stop reagent (like Trichostatin A) and a reagent that generates a fluorescent signal from the deacetylated substrate.

  • Incubate at room temperature for 15-30 minutes to allow the signal to develop.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 values for the test compounds.

IV. Propargylamine in Multi-Target-Directed Ligands (MTDLs)

The propargylamine scaffold is increasingly being incorporated into MTDLs, which are single molecules designed to interact with multiple biological targets implicated in a disease.[3][4][6] This approach is particularly promising for complex multifactorial diseases like Alzheimer's. For instance, hybrid molecules combining a propargylamine moiety (for MAO-B inhibition) with a cholinesterase inhibitor pharmacophore have been developed.[17][18]

Examples of Propargylamine-Based MTDLs for Alzheimer's Disease:

CompoundTargetsReported ActivitiesReference
Ladostigil MAO-A/B, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neuroprotective, antioxidant[3][4]
M30 MAO-A/B, Iron chelatorNeuroprotective, antioxidant[3][4][6]
ASS234 MAO-A, AChE, BuChE, Aβ aggregationNeuroprotective, antioxidant[17][18]

V. Conclusion

The propargylamine moiety continues to be a privileged scaffold in drug discovery. Its proven success in MAO-B inhibitors for Parkinson's disease has paved the way for its exploration in other therapeutic areas, including other neurodegenerative disorders and cancer. The development of innovative synthetic methodologies and the strategic incorporation of the propargylamine group into multi-target-directed ligands highlight its ongoing importance and potential for the discovery of new and effective medicines. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel propargylamine-based therapeutic agents.

References

Application Notes and Protocols for Labeling Peptides with Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functionalities, such as the propargyl group, allows for the precise covalent attachment of various molecular entities, including fluorophores, affinity tags, and drug molecules, through highly efficient and specific "click chemistry" reactions. Boc-L-Cys(Propargyl)-OH is a key building block for incorporating a propargyl group into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its use in standard Boc-SPPS protocols. The propargyl group on the cysteine side chain serves as a handle for subsequent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a premier example of click chemistry.[1][2][3]

These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent labeling via CuAAC.

Data Presentation

Table 1: Representative Quantitative Data for Peptide Synthesis and Labeling

StepParameterTypical ValueAnalytical Method
Solid-Phase Peptide Synthesis
Coupling Efficiency per Cycle>99%Kaiser Test / HPLC
Overall Crude Peptide Purity60-85%RP-HPLC
Purification of Propargylated Peptide
Yield after Purification30-50%Lyophilized Mass
Purity of Propargylated Peptide>95%RP-HPLC, Mass Spectrometry
CuAAC Labeling Reaction
Reaction Conversion>95%LC-MS
Purification of Labeled Peptide
Yield after Purification70-90%Lyophilized Mass
Final Purity of Labeled Peptide>98%RP-HPLC, Mass Spectrometry

Note: The values presented are typical and may vary depending on the peptide sequence, the nature of the label, and specific reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Propargylated Peptide

This protocol describes the manual synthesis of a peptide containing a propargyl-cysteine residue using Boc-SPPS on a MBHA resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

  • Purification: Purify the crude propargylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. Lyophilize the pure fractions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the purified propargylated peptide with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Purified propargylated peptide

  • Azide-functionalized molecule (e.g., Azide-Fluor 545) (1.2 eq.)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.)

  • Sodium ascorbate (B8700270) (0.5 eq.)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the azide-label, if necessary)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

    • Dissolve the azide-label in DMSO to a suitable stock concentration (e.g., 10 mM).

    • Dissolve the propargylated peptide in PBS to a final concentration of 1-5 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the solution of the propargylated peptide.

    • Add the azide-label stock solution.

    • Add the THPTA stock solution.

    • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.

    • Add the CuSO₄/sodium ascorbate mixture to the peptide/azide solution to initiate the reaction.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired labeled peptide.

  • Purification: Purify the labeled peptide from unreacted components using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final labeled peptide by mass spectrometry and analytical RP-HPLC. Lyophilize the pure fractions.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification1 Purification & Characterization cluster_labeling CuAAC Labeling cluster_purification2 Final Purification & Characterization Resin Resin Swelling Deprotection1 Boc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Elongation Repeat for Sequence Coupling->Elongation n cycles Deprotection2 Final Boc Deprotection Elongation->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Precipitation Precipitation Cleavage->Precipitation Purify1 RP-HPLC Purification Precipitation->Purify1 Characterize1 Mass Spec & HPLC Analysis Purify1->Characterize1 Reaction Click Reaction (Peptide-Alkyne + Label-Azide) Characterize1->Reaction Purify2 RP-HPLC Purification Reaction->Purify2 Characterize2 Mass Spec & HPLC Analysis Purify2->Characterize2 FinalProduct FinalProduct Characterize2->FinalProduct Final Labeled Peptide

Caption: Experimental workflow for peptide labeling.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_protein G Protein (α, β, γ subunits) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptide Labeled Peptide (e.g., with Fluorophore) Peptide->Receptor Binding & Activation cAMP cAMP Effector->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Response (e.g., Gene Expression) PKA->Downstream Phosphorylation Cascade

Caption: GPCR signaling pathway studied with a labeled peptide.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing click chemistry. This powerful and versatile chemical ligation strategy enables the precise and stable attachment of a wide variety of potent payloads to monoclonal antibodies, facilitating the development of next-generation targeted therapeutics.

The protocols described herein focus on two prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both methodologies offer high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.

Introduction to Click Chemistry for ADC Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes.[1] These characteristics make them exceptionally well-suited for modifying complex biomolecules like antibodies. The use of click chemistry in ADC development allows for greater control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.[2][3][4][]

Key Advantages of Click Chemistry in ADC Synthesis:

  • High Specificity and Bio-orthogonality: The azide (B81097) and alkyne functional groups are largely absent in biological systems, ensuring that the conjugation reaction occurs only between the desired components.[6]

  • Mild Reaction Conditions: Click reactions can be performed under physiological conditions (neutral pH, aqueous solutions), preserving the structural integrity and biological activity of the antibody.[6]

  • High Reaction Efficiency and Yields: These reactions proceed rapidly and with high conversion rates, simplifying the purification of the final ADC product.[6]

  • Formation of a Stable Triazole Linkage: The resulting triazole ring is highly stable under physiological conditions, preventing premature drug release.[7]

Experimental Workflows

The synthesis of an ADC via click chemistry generally involves three key stages:

  • Antibody and Payload Modification: Introduction of the azide or alkyne functionality onto the antibody and the complementary reactive group onto the linker-payload molecule.

  • Conjugation Reaction: The "click" reaction between the modified antibody and the linker-payload.

  • Purification and Characterization: Removal of unreacted components and characterization of the resulting ADC for purity, DAR, and biological activity.

Below is a generalized workflow for ADC synthesis using click chemistry.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Mod_Antibody Modified Antibody (with Azide or Alkyne) Antibody->Mod_Antibody Modification Payload Linker-Payload Mod_Payload Modified Linker-Payload (with Alkyne or Azide) Payload->Mod_Payload Modification Click_Reaction Click Chemistry Reaction (CuAAC or SPAAC) Mod_Antibody->Click_Reaction Mod_Payload->Click_Reaction Purification Purification (e.g., SEC, HIC) Click_Reaction->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 1. General workflow for ADC synthesis via click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[7] This reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole.[7]

Materials:
  • Azide- or Alkyne-modified Monoclonal Antibody

  • Alkyne- or Azide-modified Linker-Payload

  • Copper(II) Sulfate (CuSO₄)

  • Ligand (e.g., THPTA, TBTA) to stabilize Cu(I)[7]

  • Reducing Agent (e.g., Sodium Ascorbate) to reduce Cu(II) to Cu(I)[7]

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO or DMF for dissolving the linker-payload

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Experimental Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in ultrapure water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in ultrapure water.

    • Dissolve the azide- or alkyne-modified linker-payload in DMSO or DMF to a desired stock concentration (e.g., 10 mM).

    • Prepare the modified antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the modified antibody solution with the modified linker-payload solution. A molar excess of the linker-payload (e.g., 5-10 equivalents) is typically used.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions in a 1:2 molar ratio to form the copper-ligand complex.

    • Add the copper-ligand complex to the antibody/linker-payload mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light.[8]

  • Purification:

    • Purify the ADC using an appropriate chromatography method, such as SEC or HIC, to remove unreacted linker-payload, copper catalyst, and other reagents.[7]

    • Exchange the buffer of the purified ADC into a suitable formulation buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., UV-Vis at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, LC-MS, or HIC (see Protocol 3).

CuAAC_Mechanism Antibody-Azide Antibody-N3 Triazole-ADC Antibody-Triazole-Payload Antibody-Azide->Triazole-ADC plus1 + Alkyne-Payload Payload-C≡CH Alkyne-Payload->Triazole-ADC Cu(I) Cu(I) catalyst Cu(I)->Triazole-ADC  [3+2] Cycloaddition

Figure 2. Schematic of the CuAAC reaction for ADC synthesis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[6][9] The absence of a cytotoxic copper catalyst makes this method particularly attractive for bioconjugation.[9]

Materials:
  • Azide-modified Monoclonal Antibody

  • Cyclooctyne-modified Linker-Payload (e.g., DBCO-linker-payload)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DMSO or DMF for dissolving the linker-payload

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Experimental Protocol:
  • Preparation of Solutions:

    • Prepare the azide-modified antibody in the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Dissolve the cyclooctyne-modified linker-payload in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the cyclooctyne-modified linker-payload solution to the antibody solution. A 3-5 fold molar excess of the linker-payload is typically sufficient.

    • The final concentration of the organic co-solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-16 hours, or at 4°C for 16-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Remove the excess unreacted linker-payload and organic solvent by SEC or HIC.[6]

    • Concentrate the purified ADC and exchange the buffer to a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration and DAR of the final ADC product as described in Protocol 1 and 3.

SPAAC_Mechanism Antibody-Azide Antibody-N3 Triazole-ADC Antibody-Triazole-Payload Antibody-Azide->Triazole-ADC plus1 + Cyclooctyne-Payload Payload-Cyclooctyne Cyclooctyne-Payload->Triazole-ADC  [3+2] Cycloaddition (Copper-free)

Figure 3. Schematic of the SPAAC reaction for ADC synthesis.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts its efficacy and toxicity.[10] Several analytical techniques can be used for DAR determination.

UV-Vis Spectroscopy

This method provides an average DAR value and is based on the distinct UV-Vis absorbance spectra of the antibody and the payload.[3][11][12][13]

Protocol:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients at both wavelengths.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed characterization of the ADC, including the distribution of different drug-loaded species.[10]

Protocol:

  • The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.

  • The sample is separated by liquid chromatography (e.g., reversed-phase or size-exclusion).

  • The eluent is introduced into a mass spectrometer to determine the mass of each species.

  • The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated antibody or chains.

  • The average DAR is calculated based on the relative abundance of each drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[2][14][15]

Protocol:

  • The ADC sample is loaded onto an HIC column in a high-salt mobile phase.

  • A decreasing salt gradient is used to elute the ADC species, with lower DAR species eluting first.

  • The elution profile is monitored by UV absorbance at 280 nm.

  • The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[14]

Quantitative Data Summary

The following tables provide representative quantitative data for ADCs synthesized using click chemistry.

Table 1: Representative Conjugation Efficiency and DAR Values

AntibodyTargetPayloadClick ChemistryConjugation Efficiency (%)Average DARReference
TrastuzumabHER2MMAECuAAC>953.8[16]
TrastuzumabHER2MMAESPAAC~902.0[17]
SacituzumabTROP2SN-38N/A (for comparison)N/A7.6[9]

Note: The data in this table is representative and may vary depending on the specific reaction conditions and analytical methods used.

Table 2: Representative In Vitro Cytotoxicity Data

ADCCell LineTarget ExpressionIC50 (nM)Reference
Trastuzumab-vc-MMAESK-BR-3HER2-positive0.5 - 5[2][18]
Trastuzumab-vc-MMAEMDA-MB-231HER2-negative>1000[18]
Sacituzumab GovitecanMDA-MB-231TROP2-positive10 - 50[19][20]

Note: IC50 values are highly dependent on the specific payload, linker, and cell line used.

Signaling Pathways and Mechanism of Action

The efficacy of an ADC is dependent on its ability to bind to a specific antigen on the surface of cancer cells, be internalized, and release its cytotoxic payload. The targeted antigens are often receptors involved in key signaling pathways that drive tumor growth and survival.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.[15] HER2 activation leads to the initiation of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and invasion.[15][21] HER2-targeted ADCs, such as those based on trastuzumab, bind to the HER2 receptor, leading to their internalization and the subsequent release of the cytotoxic payload, which ultimately induces cell death.[14][16]

HER2_Signaling cluster_pathways Downstream Signaling HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K_Akt PI3K/Akt/mTOR Pathway HER2->PI3K_Akt RAS_MAPK RAS/RAF/MEK/ERK Pathway HER2->RAS_MAPK Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation Cell Proliferation, Survival, Invasion PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Figure 4. Mechanism of action of a HER2-targeted ADC.

TROP2 Signaling Pathway

Trophoblast cell-surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide range of epithelial cancers and is associated with poor prognosis.[22][23][24][25] TROP2 is involved in several signaling pathways that regulate cell proliferation, migration, and invasion, including the MAPK and PI3K/Akt pathways.[12][24][25][26] TROP2-targeted ADCs, such as sacituzumab govitecan, deliver a potent cytotoxic payload to TROP2-expressing cancer cells, leading to their destruction.[22][23]

TROP2_Signaling cluster_pathways Downstream Signaling TROP2_ADC TROP2-Targeted ADC TROP2 TROP2 Receptor TROP2_ADC->TROP2 Binding Internalization Internalization & Payload Release TROP2->Internalization MAPK MAPK Pathway TROP2->MAPK PI3K_Akt PI3K/Akt Pathway TROP2->PI3K_Akt Cell_Death Cell Death Internalization->Cell_Death Proliferation Cell Proliferation, Migration, Invasion MAPK->Proliferation PI3K_Akt->Proliferation

Figure 5. Mechanism of action of a TROP2-targeted ADC.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the in vitro cytotoxicity of an ADC using a cell viability assay such as the MTT or MTS assay.[11][26][27][28]

Materials:
  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, MTS)

  • 96-well cell culture plates

  • Plate reader

Experimental Protocol:
  • Cell Seeding:

    • Seed the target-positive and target-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the medium from the wells and add the ADC or control antibody solutions. Include untreated cells as a negative control.

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.[27]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 5: In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[1][3][6][22][29][30]

Materials:
  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Experimental Protocol:
  • Tumor Implantation:

    • Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume for each treatment group over time.

    • Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

    • At the end of the study, tumors can be excised and weighed.

Table 3: Representative In Vivo Efficacy Data

ADCXenograft ModelDose (mg/kg)Tumor Growth Inhibition (%)Reference
Trastuzumab-vc-MMAENCI-N87 (HER2+)5~80[3][22][29]
Trastuzumab-vc-MMAENCI-N87 (HER2+)10>95[6]
Sacituzumab GovitecanMDA-MB-231 (TROP2+)10~70[31]

Note: Tumor growth inhibition is calculated relative to the vehicle control group and is highly dependent on the model, dose, and treatment schedule.

References

Troubleshooting & Optimization

preventing side reactions during Boc deprotection of Cys(propargyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing side reactions during the Boc deprotection of S-propargyl-cysteine (Cys(propargyl)).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Boc deprotection of peptides containing Cys(propargyl)?

A1: The most significant side reaction during the trifluoroacetic acid (TFA)-mediated Boc deprotection is the alkylation of the cysteine's nucleophilic thiol group by the tert-butyl cation generated from the cleavage of the Boc group.[1][2] This can lead to the formation of an S-tert-butylated cysteine side product. While the S-propargyl group is generally stable, the primary concern is the modification of the sulfur atom.

Q2: How do scavengers prevent these side reactions?

A2: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, such as the tert-butyl cation.[1][3] By reacting with these electrophiles, scavengers prevent them from modifying sensitive residues like cysteine.[2]

Q3: Is the S-propargyl group stable under standard Boc deprotection conditions?

A3: S-propargyl-cysteine (SPRC) is a stable molecule.[4][5][6] The propargyl group itself is not typically prone to cleavage or reaction under standard TFA cleavage conditions used for Boc deprotection, provided that appropriate scavengers are present to prevent side reactions on the sulfur atom.

Q4: Which scavengers are recommended for the Boc deprotection of Cys(propargyl)-containing peptides?

A4: A cocktail of scavengers is generally more effective.[1] For cysteine-containing peptides, common and effective scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[7] Thioethers like dimethyl sulfide (B99878) (DMS) and thioanisole (B89551) have also been shown to be very effective in reducing S-tert-butylation.[8]

Troubleshooting Guides

Issue 1: My HPLC/LC-MS analysis shows a significant peak corresponding to the mass of my peptide + 56 Da.

  • Question: What is the likely cause of this +56 Da adduct?

  • Answer: This mass increase is characteristic of S-tert-butylation of a cysteine residue. The tert-butyl cation (C₄H₈), with a mass of 56 Da, generated during Boc deprotection has likely alkylated the thiol group of your Cys(propargyl) residue.

  • Question: How can I prevent this S-tert-butylation?

  • Answer: The most effective solution is to incorporate a scavenger cocktail into your TFA cleavage reagent. A common and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1] For peptides that are particularly sensitive or contain multiple cysteine residues, the addition of 1,2-ethanedithiol (EDT) or using a more complex mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be beneficial.[9]

Issue 2: I am still observing some S-tert-butylation even with the use of scavengers.

  • Question: What adjustments can I make to my protocol to improve the prevention of this side reaction?

  • Answer: If S-alkylation persists, consider the following optimizations:

    • Increase Scavenger Concentration: You can try increasing the percentage of your primary scavenger, such as TIS, or add another scavenger to the cocktail. For instance, the combination of thioanisole and DMS has proven to be highly effective.[8]

    • Optimize Reaction Time and Temperature: Shorter cleavage times and lower temperatures can help minimize the extent of side reactions.[8] Monitoring the reaction by HPLC can help determine the optimal time for complete deprotection with minimal side product formation.[10]

    • Two-Step Cleavage: A two-step cleavage protocol can be beneficial. An initial treatment with a lower concentration of TFA followed by an increase in TFA concentration can sometimes yield cleaner crude products.[8]

Data Presentation

The following table summarizes the effectiveness of different scavengers in reducing the S-tert-butylation of a model cysteine-containing peptide during TFA cleavage.

Cleavage Cocktail Composition (v/v/v)S-tert-butylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)15.4[8]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)10.3[8]
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)9.0[8]
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)12.1[8]
TFA/TIS/H₂O/1,4-BDMT (90:2.5:2.5:5)11.5[8]
TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5)13.2[8]
TFA/TIS/H₂O/Anisole (90:2.5:2.5:5)14.8[8]

Data adapted from a study on a linear somatostatin (B550006) analogue containing two cysteine residues.[8] DMS: Dimethyl sulfide, DTT: Dithiothreitol, 1,4-BDMT: 1,4-Butanedithiol.

Experimental Protocols

Protocol for Boc Deprotection of a Cys(propargyl)-Containing Peptide

This protocol outlines a general procedure for the TFA-mediated Boc deprotection of a peptide containing Cys(propargyl) in the solution phase.

Materials:

  • Boc-protected Cys(propargyl)-containing peptide

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in anhydrous DCM in a round bottom flask at a concentration of approximately 10-20 mg/mL.

    • Cool the solution in an ice bath.

    • While stirring, add the freshly prepared cleavage cocktail to the peptide solution. A typical ratio is 10 mL of cocktail per gram of protected peptide.[11]

    • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.[11]

  • Work-up and Isolation:

    • Once the deprotection is complete, remove the solvent and excess TFA using a rotary evaporator.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide.

    • Suspend the precipitate in the ether and transfer to a centrifuge tube.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove the scavengers and their byproducts.[11]

    • After the final wash, dry the peptide pellet under a stream of nitrogen gas.

  • Analysis:

    • Characterize the final product by mass spectrometry to confirm the removal of the Boc protecting group.

    • Assess the purity of the deprotected peptide by reverse-phase HPLC.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction Boc_Peptide Boc-NH-Peptide-Cys(Propargyl) Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ TFA TFA (H+) Tert_Butyl_Cation tert-Butyl Cation (C4H9+) Protonated_Boc->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Side_Product S-tert-butylated Peptide Tert_Butyl_Cation->Side_Product + Cys Thiol Deprotected_Peptide H2N-Peptide-Cys(Propargyl) Carbamic_Acid->Deprotected_Peptide CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Boc deprotection and the S-tert-butylation side reaction.

Experimental_Workflow Start Start: Boc-Protected Cys(Propargyl) Peptide Dissolve 1. Dissolve in DCM Start->Dissolve Add_Cocktail 3. Add Cleavage Cocktail to Peptide Solution Dissolve->Add_Cocktail Prepare_Cocktail 2. Prepare Cleavage Cocktail (TFA/TIS/H2O) Prepare_Cocktail->Add_Cocktail React 4. React at Room Temperature (2-4 hours) Add_Cocktail->React Evaporate 5. Evaporate Solvent & TFA React->Evaporate Precipitate 6. Precipitate with Cold Diethyl Ether Evaporate->Precipitate Centrifuge 7. Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash 8. Wash Pellet with Cold Diethyl Ether (2x) Centrifuge->Wash Dry 9. Dry Peptide Pellet Wash->Dry Analyze 10. Analyze by LC-MS and HPLC Dry->Analyze End End: Deprotected Peptide Analyze->End

Caption: Experimental workflow for Boc deprotection of a Cys(propargyl)-containing peptide.

References

Technical Support Center: Optimizing Cleavage Conditions for Boc-Cys Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cleavage of Boc-protected Cysteine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the cleavage of Boc-Cys peptides?

The primary challenges stem from the reactivity of the cysteine thiol group and the carbocations generated during the acidic cleavage of the Boc protecting group.[1] Key issues include:

  • S-tert-butylation: The tert-butyl cation released from the Boc group can alkylate the nucleophilic thiol side chain of cysteine, leading to a +56 Da modification that is often difficult to separate from the desired peptide.[2][3]

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can result in the formation of disulfide-bridged dimers or oligomers.[2][4]

  • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc or other side-chain protecting groups.[2]

  • Re-attachment of Protecting Groups: Other protecting groups on the peptide (like Trt from Cys(Trt)) can re-attach to the deprotected cysteine thiol if not effectively scavenged.[1]

Q2: Why are scavengers essential in the cleavage cocktail for Boc-Cys peptides?

Scavengers are critical for preventing side reactions by "trapping" the reactive carbocations generated during cleavage.[1] For cysteine-containing peptides, they are particularly important for minimizing S-alkylation of the free thiol and preventing the re-attachment of other protecting groups.[1][2]

Q3: What are the most common scavengers used for Boc-Cys peptide cleavage?

A variety of scavengers are used to address different side reactions. Common choices include:

  • Triisopropylsilane (TIS): An excellent scavenger for trityll and t-butyl cations.[1]

  • 1,2-Ethanedithiol (EDT): Helps to keep the cysteine in a reduced state and minimizes alkylation of the thiol group.[4]

  • Water: Can help to scavenge t-butyl cations.[1]

  • Thioanisole (B89551): A scavenger that can also help prevent the modification of tryptophan residues.[5]

  • Dithiothreitol (DTT): A reducing agent that helps prevent disulfide bond formation.[3][6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Significant side product with +56 Da mass increase. S-tert-butylation of the cysteine residue.[2]Optimize the scavenger cocktail to more effectively trap tert-butyl cations. Consider using a two-step cleavage protocol with a lower initial TFA concentration.[3][7]
Presence of dimers or oligomers in the final product. Oxidation of the cysteine thiol group.[2]Add a reducing agent like DTT or EDT to the cleavage cocktail.[6] Perform the cleavage under an inert atmosphere (e.g., argon).[8]
Incomplete removal of protecting groups. Insufficient deprotection time or TFA concentration.[2]Increase the deprotection time and monitor the reaction by HPLC.[2] Ensure the use of high-purity TFA.
Low final peptide yield. Incomplete cleavage from the resin or precipitation issues.[1]Extend the cleavage time or use a stronger acid system if necessary.[1] Optimize the precipitation procedure by concentrating the TFA filtrate before adding to a larger volume of cold ether.[1]
Side reactions involving other sensitive residues (e.g., Trp, Met). Alkylation by carbocations.[5]Include specific scavengers in the cocktail, such as thioanisole for tryptophan-containing peptides.[5]

Experimental Protocols

Protocol 1: Standard Single-Step TFA Cleavage

This protocol is a general starting point for many Boc-Cys peptides.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual solvents like DMF. Dry the resin completely under high vacuum for at least 3 hours.[1]

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1] For peptides prone to oxidation, consider adding EDT to the mixture, for example, TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) .[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[10] Gently agitate the mixture at room temperature for 1.5 to 3 hours.[1][9]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the peptide.[10]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three times to remove residual scavengers and acid.[1][10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

Protocol 2: Two-Step TFA Cleavage for Minimizing S-tert-butylation

This protocol is beneficial for peptides that are particularly susceptible to S-tert-butylation.[3][7]

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Step 1 Cleavage: Prepare an initial cleavage cocktail with a lower TFA concentration, such as TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10, v/v/v/v/v/w) . Treat the resin with this mixture for 30 minutes.[3][7]

  • Step 2 Cleavage: Add additional TFA to the reaction mixture to bring the final concentration to approximately 80%. Continue the cleavage for another 150 minutes.[3][7]

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.

Cleavage Cocktail Compositions

The choice of cleavage cocktail is critical for successful cleavage. The following table summarizes common cocktails and their applications.

Cleavage Cocktail Composition (v/v/v) Primary Application Reference(s)
Standard TFA / H₂O (95:5)For peptides without sensitive residues like Cys, Met, or Trp.[1]
General Purpose TFA / TIS / H₂O (95:2.5:2.5)Good for scavenging Trt and tBu cations.[1]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Recommended for peptides with multiple sensitive residues, including Cys.[8][10]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Effective for keeping Cys residues in their reduced form.[8]
Cys-Optimized (with EDT) TFA / TIS / H₂O / EDT (94:1:2.5:2.5)Provides protection against both S-alkylation and oxidation.[1][9]

Visualized Workflows and Mechanisms

Cleavage_Workflow General Boc-Cys Peptide Cleavage Workflow Resin_Prep 1. Resin Preparation (Wash and Dry) Cocktail_Prep 2. Prepare Fresh Cleavage Cocktail Cleavage 3. Cleavage Reaction (1.5-3 hours at RT) Cocktail_Prep->Cleavage Filtration 4. Filter to Separate Resin Cleavage->Filtration Precipitation 5. Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation 6. Centrifuge and Wash Pellet Precipitation->Isolation Drying 7. Dry Crude Peptide Isolation->Drying

General Boc-Cys Peptide Cleavage Workflow.

Side_Reaction_Pathway S-tert-butylation Side Reaction and Scavenger Intervention cluster_cleavage TFA Cleavage cluster_reaction Potential Reactions Boc_Peptide Boc-Cys-Peptide tBu_cation tert-butyl cation (Reactive) Boc_Peptide->tBu_cation releases Cys_Peptide Deprotected Cys-Peptide (Nucleophilic Thiol) tBu_cation->Cys_Peptide attacks Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger intercepted by Side_Product S-tert-butylated Peptide (Side Product) Cys_Peptide->Side_Product leads to Trapped_cation Trapped Cation Scavenger->Trapped_cation forms

S-tert-butylation and Scavenger Role.

References

Technical Support Center: Peptides Containing Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the modified amino acid Boc-L-Cys(Propargyl)-OH.

Troubleshooting Guide: Improving Peptide Solubility

Peptides containing this compound often exhibit poor solubility in aqueous solutions due to the combined hydrophobic nature of the Boc (tert-butyloxycarbonyl) protecting group and the propargyl moiety. Use this guide to systematically address solubility issues.

Problem: My peptide containing this compound will not dissolve in aqueous buffers.

Initial Assessment Workflow

G cluster_start Initial State cluster_steps Solubilization Steps cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Lyophilized Peptide Powder Test_Small_Amount Test with a small amount (e.g., 1 mg) Start->Test_Small_Amount Add_Organic_Solvent Add minimal organic solvent (e.g., DMF, DMSO) Test_Small_Amount->Add_Organic_Solvent Vortex_Sonicate Vortex and/or sonicate Add_Organic_Solvent->Vortex_Sonicate Add_Aqueous_Buffer Slowly add aqueous buffer while vortexing Vortex_Sonicate->Add_Aqueous_Buffer Soluble Peptide Dissolved Add_Aqueous_Buffer->Soluble Success Insoluble Peptide Precipitates Add_Aqueous_Buffer->Insoluble Failure Adjust_pH Adjust pH of aqueous buffer Insoluble->Adjust_pH Additives Use additives (e.g., Guanidine-HCl) Insoluble->Additives Modify_Peptide Consider peptide modification (e.g., PEGylation) Insoluble->Modify_Peptide

Caption: A workflow for troubleshooting the solubilization of hydrophobic peptides.

Step Action Rationale & Key Considerations
1. Initial Solvent Choice Dissolve the peptide in a minimal amount of a strong organic solvent.The Boc and propargyl groups contribute to the hydrophobicity of the peptide, making direct dissolution in aqueous buffers challenging.[1] Recommended Solvents: - DMF (Dimethylformamide): Preferred for cysteine-containing peptides as it is less likely to cause oxidation of the thiol group compared to DMSO.[2] - DMSO (Dimethyl sulfoxide): A powerful solvent for many hydrophobic peptides. However, it can oxidize cysteine and methionine residues.[1] If used, ensure your downstream application is compatible with DMSO. - Acetonitrile (ACN), Isopropanol, or Ethanol: Can also be effective for moderately hydrophobic peptides.[3]
2. Aiding Dissolution Gently vortex and/or sonicate the sample.Mechanical agitation can help break up peptide aggregates and facilitate dissolution.[4] Use a bath sonicator and cool the sample on ice intermittently to prevent heating, which could degrade the peptide.
3. Dilution with Aqueous Buffer Slowly add the organic peptide solution dropwise to the desired aqueous buffer while vortexing.This gradual dilution helps to prevent the peptide from precipitating out of solution. If the solution becomes cloudy, you have likely reached the solubility limit.[2]
4. pH Adjustment If the peptide precipitates upon addition of aqueous buffer, try adjusting the pH of the buffer.Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge of the peptide, thereby improving its solubility in aqueous solutions.[5] - For acidic peptides (net negative charge): Use a slightly basic buffer (e.g., PBS pH 7.4-8.0). Avoid strongly basic solutions (pH > 8) as they can promote disulfide bond formation in cysteine-containing peptides.[6] - For basic peptides (net positive charge): Use a slightly acidic buffer (e.g., 10% acetic acid).[7]
5. Use of Additives (Last Resort) For highly aggregated peptides, consider using denaturing agents.Chaotropic agents like 6 M guanidine (B92328) hydrochloride (Guanidine-HCl) or 8 M urea (B33335) can disrupt the intermolecular hydrogen bonds that lead to aggregation.[2] Caution: These additives will denature proteins and may interfere with biological assays. They should be used as a last resort and their compatibility with downstream applications must be carefully considered.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound so difficult to dissolve?

A1: The solubility of your peptide is influenced by several factors related to its unique structure:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and highly hydrophobic, which significantly decreases the peptide's solubility in aqueous solutions.

  • Propargyl Group: The propargyl group (an alkyne functional group) also contributes to the overall hydrophobicity of the peptide.

  • Cysteine Residue: While cysteine itself is a polar amino acid, its side chain can participate in intermolecular disulfide bond formation under oxidative conditions (especially at pH > 7), leading to aggregation and reduced solubility.[6]

  • Peptide Sequence: The overall amino acid composition of your peptide plays a crucial role. A high proportion of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) will further decrease solubility.[1]

Q2: Can I use DMSO to dissolve my this compound peptide?

A2: While DMSO is an excellent solvent for many hydrophobic peptides, it should be used with caution for peptides containing cysteine (or methionine) as it can oxidize the sulfur-containing side chain.[1][2] If you must use DMSO, it is advisable to use a minimal amount and to work with degassed buffers to minimize oxidation. For applications involving sensitive biological assays, Dimethylformamide (DMF) is often a safer alternative for cysteine-containing peptides.[2]

Q3: What is the best way to store my peptide solution?

A3: For long-term storage, it is recommended to aliquot your peptide stock solution into single-use volumes and store them at -20°C or -80°C.[3] This minimizes repeated freeze-thaw cycles which can lead to peptide degradation and aggregation. If the peptide is in an organic solvent like DMSO, ensure your storage tubes are compatible.

Q4: My peptide is intended for a "click chemistry" reaction. How does this affect solubility considerations?

A4: The propargyl group on your peptide is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[8] The solvents used for solubilizing your peptide must be compatible with the click chemistry reaction conditions. Fortunately, CuAAC reactions are often tolerant of mixed aqueous-organic solvent systems.[9] For example, a common solvent system for CuAAC is a mixture of water and t-butanol, or aqueous buffers with DMSO or DMF as a co-solvent.[10]

Experimental Protocols

Protocol 1: General Procedure for Solubilization of a Hydrophobic Peptide
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a minimal volume (e.g., 50-100 µL) of DMF to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Aid Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 second intervals, cooling on ice between sonications.

  • Aqueous Dilution: While vortexing, slowly add the concentrated peptide solution dropwise to your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Final Inspection: If the final solution is clear, the peptide is successfully dissolved. If turbidity or precipitation occurs, the solubility limit has been exceeded.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol outlines a general procedure for the bioconjugation of a propargylated peptide with an azide-containing molecule.

Experimental Workflow for Peptide Bioconjugation

G cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification cluster_final Final Product Solubilize_Peptide Solubilize Alkyne-Peptide (in DMF/Buffer) Mix_Reactants Mix Peptide and Azide Solubilize_Peptide->Mix_Reactants Solubilize_Azide Solubilize Azide-Molecule (in compatible solvent) Solubilize_Azide->Mix_Reactants Add_Copper Add Cu(I) source (e.g., CuSO4/Ascorbate) Mix_Reactants->Add_Copper Incubate Incubate at RT Add_Copper->Incubate Monitor_Reaction Monitor by HPLC/MS Incubate->Monitor_Reaction Purify Purify Conjugate (e.g., HPLC) Monitor_Reaction->Purify Reaction Complete Final_Product Purified Peptide Conjugate Purify->Final_Product

References

Technical Support Center: Purification of Propargylated Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of propargylated peptides by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC purification of propargylated peptides?

A1: The most frequent challenges in purifying propargylated peptides by HPLC are similar to those for unmodified peptides but can be exacerbated by the presence of the propargyl group. These include poor resolution of the target peptide from impurities, peak tailing or fronting, variable retention times, and low recovery.[1] The propargyl group can alter the peptide's hydrophobicity and may introduce unique interactions with the stationary phase.

Q2: How does the propargyl group affect the retention time of a peptide in reversed-phase HPLC?

A2: The propargyl group (a three-carbon chain with a triple bond) is relatively hydrophobic. Its introduction to a peptide will generally increase the peptide's overall hydrophobicity, leading to a longer retention time on a reversed-phase HPLC column compared to its non-propargylated counterpart. The exact shift in retention will depend on the peptide's sequence and the position of the modification.

Q3: Is the propargyl group stable under typical reversed-phase HPLC conditions?

A3: The propargyl group is generally stable under the acidic conditions commonly used in reversed-phase HPLC for peptides, such as mobile phases containing 0.1% trifluoroacetic acid (TFA) or formic acid. However, prolonged exposure to harsh conditions or elevated temperatures should be monitored for potential side reactions, although this is not a common issue. One study indicated that propargylated sulfonium-containing peptides demonstrate good stability.[2]

Q4: Which type of HPLC column is best suited for purifying propargylated peptides?

A4: For most propargylated peptides, a C18 reversed-phase column is the standard and often the best initial choice.[1][3] However, the optimal column will depend on the overall properties of the peptide. For larger or very hydrophobic propargylated peptides, a C8 or C4 column, or a column with a larger pore size (300 Å), may provide better resolution and recovery.[4][5][6]

Q5: What is the recommended starting mobile phase for purifying a propargylated peptide?

A5: A standard starting mobile phase for propargylated peptide purification is:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724).[7]

A shallow gradient, for instance, a 1% to 2% increase in Mobile Phase B per minute, is often effective for separating peptides from closely eluting impurities.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC purification of your propargylated peptide.

Problem 1: Poor Resolution of the Target Peptide

Symptoms:

  • The peak corresponding to your propargylated peptide overlaps with impurity peaks.

  • You are unable to obtain fractions of the desired purity.

Possible Causes and Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide enough time to separate closely eluting species. Solution: Decrease the gradient slope. For example, if your peptide elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a shallower gradient from 30% to 50% acetonitrile over a longer period, such as 40 minutes.[9]
Suboptimal Mobile Phase Composition The selectivity of the separation can be highly dependent on the mobile phase. Solution: If using acetonitrile, consider switching to methanol (B129727) or isopropanol (B130326) as the organic modifier. This can alter the elution order of your peptide and impurities. Also, evaluate the effect of the ion-pairing agent; for instance, switching from TFA to formic acid (especially for mass spectrometry compatibility) can change selectivity.[9]
Incorrect Column Chemistry A standard C18 column may not be optimal for all propargylated peptides. Solution: If poor resolution persists, screen different column chemistries. A C8 or C4 column may be more suitable for very hydrophobic peptides, while a phenyl-hexyl column could offer different selectivity. For larger peptides, ensure you are using a wide-pore (300 Å) column.[4][5][6]
Elevated Temperature Temperature can affect selectivity. Solution: Varying the column temperature (e.g., between 30°C and 60°C) can sometimes improve the resolution between closely eluting peaks.[4]
Problem 2: Peak Tailing

Symptoms:

  • The peak for your propargylated peptide is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.[10][11] Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (0.1% is standard). For particularly basic peptides, a higher concentration of TFA (up to 0.25%) may be beneficial.[12] Operating at a low pH (around 2-3) also helps to suppress silanol interactions.[13]
Column Overload Injecting too much sample can lead to peak distortion, including tailing. Solution: Reduce the amount of sample injected onto the column.[14]
Contaminated or Degraded Column Buildup of impurities on the column can lead to active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your propargylated peptide in the initial mobile phase or a weaker solvent.[15]
Problem 3: Variable Retention Times

Symptoms:

  • The retention time of your propargylated peptide peak shifts between different runs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column must be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs. A good rule of thumb is to equilibrate with at least 10 column volumes of the starting mobile phase.
Mobile Phase Instability Changes in the mobile phase composition over time can lead to retention time drift. Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[15]
Fluctuations in Temperature Changes in the column temperature will affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature throughout your experiments.
Pump or System Issues Leaks in the HPLC system or problems with the pump can lead to inconsistent flow rates and retention times. Solution: Perform regular maintenance on your HPLC system. Check for leaks and ensure the pump is delivering a consistent flow rate.[15][16]

Experimental Protocols

General Protocol for Analytical HPLC of a Propargylated Peptide
  • Sample Preparation: Dissolve the crude or partially purified propargylated peptide in Mobile Phase A (or a solvent with a lower or equivalent elution strength) to a concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm (if the peptide contains Trp or Tyr).

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • Start with a scouting gradient of 5% to 95% Mobile Phase B over 30 minutes to determine the approximate elution time of the peptide.

      • Based on the scouting run, optimize the gradient to be shallower around the elution point of the target peptide for better resolution. For example, if the peptide elutes at 35% B, a new gradient of 25-45% B over 20 minutes could be effective.[9]

Protocol for Scaling Up to Preparative HPLC
  • Method Development on Analytical Scale: First, optimize the separation on an analytical column with the same stationary phase as your preparative column.[8]

  • Determine Loading Capacity: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.[18]

  • Scale-Up Calculation: Use the following formulas to scale up your method from the analytical to the preparative column:

    • Flow Rate: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Injection Volume: Inj_Vol_prep = Inj_Vol_analyt * (ID_prep² / ID_analyt²)

    • Gradient Time: The gradient time should remain the same to maintain resolution.

    • Where ID is the internal diameter of the column.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Dissolve the crude propargylated peptide in a minimal amount of a weak solvent (like Mobile Phase A) to a high concentration.

    • Inject the sample and run the scaled-up gradient.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution profile of your target peptide.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified propargylated peptide as a powder.[8]

Visualizations

Troubleshooting_Workflow Start Start: HPLC Purification Issue (e.g., Poor Resolution) CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Decrease gradient slope (e.g., 0.5-1% B/min) CheckGradient->AdjustGradient No CheckColumn Is the column chemistry optimal? CheckGradient->CheckColumn Yes AdjustGradient->CheckColumn ScreenColumns Screen different columns (C8, C4, Phenyl) CheckColumn->ScreenColumns No CheckMobilePhase Is mobile phase composition effective? CheckColumn->CheckMobilePhase Yes ScreenColumns->CheckMobilePhase ChangeModifier Change organic modifier (e.g., to Methanol) CheckMobilePhase->ChangeModifier No CheckTemp Is temperature optimized? CheckMobilePhase->CheckTemp Yes ChangeModifier->CheckTemp AdjustTemp Vary column temperature (e.g., 30-60°C) CheckTemp->AdjustTemp No Success Resolution Improved CheckTemp->Success Yes AdjustTemp->Success FurtherTroubleshoot Consult further troubleshooting guides Success->FurtherTroubleshoot If other issues persist

Caption: A troubleshooting workflow for improving poor resolution.

Experimental_Workflow PrepSample 1. Prepare Sample (Dissolve & Filter) AnalyticalRun 2. Analytical HPLC (Scouting Gradient) PrepSample->AnalyticalRun Optimize 3. Optimize Method (Gradient, Mobile Phase) AnalyticalRun->Optimize ScaleUp 4. Scale-Up Calculation (Flow Rate, Inj. Volume) Optimize->ScaleUp PrepRun 5. Preparative HPLC Run ScaleUp->PrepRun CollectFractions 6. Collect Fractions PrepRun->CollectFractions AnalyzePurity 7. Analyze Fraction Purity CollectFractions->AnalyzePurity PoolLyophilize 8. Pool & Lyophilize AnalyzePurity->PoolLyophilize FinalProduct Purified Propargylated Peptide PoolLyophilize->FinalProduct

Caption: The experimental workflow for propargylated peptide purification.

References

Technical Support Center: Avoiding Racemization of Cysteine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth explanations to mitigate and prevent the racemization of cysteine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a critical issue?

A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the peptide coupling process.[1] This loss of stereochemical integrity results in a diastereomeric peptide impurity that is often difficult to purify. The presence of the D-cysteine epimer can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, and potential off-target effects.[1][2]

Q2: What makes cysteine particularly prone to racemization?

A2: Cysteine is one of the amino acids most susceptible to racemization.[2][3] This is due to the acidic nature of its α-proton, which is stabilized by the adjacent sulfur atom in its side chain.[1] During the carboxyl group activation required for peptide bond formation, this proton can be easily removed by a base, leading to a planar intermediate that can be re-protonated from either side, resulting in a mixture of L- and D-isomers.[4][5]

Q3: What are the primary factors that promote cysteine racemization during synthesis?

A3: Several factors during the coupling step can significantly increase the rate of racemization:

  • Base: The type and concentration of the base used are critical. Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote racemization.[4][6][7]

  • Coupling Reagents: High-reactivity uronium/aminium-based coupling reagents such as HBTU, HATU, and BOP can lead to substantial racemization (reported levels of 5-33%) when used with standard protocols.[4][6][8]

  • Pre-activation: Allowing the protected cysteine to incubate with the coupling reagent and base before addition to the peptide-resin (a step known as pre-activation) dramatically increases racemization levels.[4][6]

  • Solvent: The reaction solvent's polarity plays a role. Less polar solvents, like a 1:1 mixture of CH₂Cl₂-DMF, have been shown to reduce racemization compared to neat DMF.[6]

  • Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate racemization.[9]

Troubleshooting Guide

Problem: I'm observing a significant D-Cys impurity in my final peptide product.

This common issue can be addressed by systematically evaluating and optimizing your coupling protocol. The following sections provide actionable solutions.

Solution 1: Optimize Your Coupling Reagents and Additives

The choice of coupling methodology is the most critical factor in preventing racemization.

  • Recommended Methods:

    • Carbodiimides with Additives: Use N,N'-diisopropylcarbodiimide (DIPCDI) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6] This method is highly effective and generally involves a short pre-activation time (e.g., 5 minutes).[6]

    • Pre-formed Pentafluorophenyl (Pfp) Esters: Using pre-formed Fmoc-Cys(PG)-OPfp esters is another excellent strategy for minimizing racemization.[8]

    • Copper(II) Chloride Additive: The addition of CuCl₂ along with HOBt has been shown to suppress racemization, particularly in segment coupling.[3]

  • Methods to Use with Caution:

    • If using uronium/aminium reagents (HBTU, HATU), it is crucial to avoid pre-activation . The reagents should be added to the resin immediately followed by the base.[6]

Solution 2: Select the Appropriate Base and Solvent
  • Base Selection: Switch from strong, sterically hindered bases like DIEA or NMM to a weaker base.

    • 2,4,6-trimethylpyridine (TMP, collidine) has been shown to be substantially better at minimizing racemization.[6][10]

    • Other highly hindered bases like 2,6-dimethylpyridine (B142122) (lutidine) can also be used.[8][10]

    • Reduce the amount of base used to the minimum required for the reaction. A 2-fold reduction can be beneficial.[6]

  • Solvent System:

    • Move away from using neat DMF. A less polar mixture, such as CH₂Cl₂-DMF (1:1) , can reduce racemization levels significantly.[6]

Solution 3: Adjust Reaction Conditions
  • Eliminate Pre-activation: For phosphonium (B103445) and aminium salt-mediated couplings, avoiding the pre-activation step can reduce racemization by a factor of 6 to 7.[6] Add the activated amino acid and the base to the resin sequentially without a waiting period.

  • Control Temperature: If using microwave synthesis, consider lowering the coupling temperature for the cysteine residue to 50°C or performing the cysteine coupling step conventionally at room temperature.[9] For standard coupling, performing the reaction at 0°C can also slow the rate of racemization.[2]

Data Summary: Effect of Coupling Conditions on Cysteine Racemization

The following table summarizes the percentage of D-Cys formation for a model peptide under various coupling conditions, highlighting the impact of different reagents and protocols.

Fmoc-Cys Protecting GroupCoupling Reagent/AdditiveBasePre-activationSolvent% D-Cys (Racemization)Reference
TrtHBTU/HOBtNMM5 minDMF~15-20%[6]
TrtBOP/HOBtDIEA5 minDMF~10-15%[6]
TrtHBTU/HOBtTMP None CH₂Cl₂-DMF (1:1) <1% [6]
TrtDIPCDI/HOBt -5 minDMF<1% [6]
XanBOP/HOBtNMM5 minDMFHigh[6]
XanDIPCDI/HOBt -5 minDMFNegligible [6]
ThpDIPCDI/Oxyma---0.74%
TrtDIPCDI/Oxyma---3.3%

Data is compiled from studies on model peptides and serves for comparative purposes.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol utilizes the DIPCDI/HOBt method, which is highly effective at suppressing racemization.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 minute).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HOBt (4 eq.), and DIPCDI (4 eq.) relative to the resin substitution.

  • Pre-activation: Allow the cocktail to pre-activate for 5 minutes.

  • Coupling Reaction: Add the pre-activated coupling cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (6 x 1 minute) followed by DCM (3 x 1 minute).

  • Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion.

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol provides a general method to quantify the level of racemization in a final peptide product.

  • Peptide Cleavage: Cleave the synthesized peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude peptide using reverse-phase HPLC to isolate the main product.

  • Acid Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[11][12] This creates diastereomeric derivatives of the D- and L-amino acids.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomers will have different retention times, allowing for baseline separation and quantification of the D- and L-Cys derivatives.[6]

Visual Guides

racemization_mechanism cluster_L_Cys L-Cysteine Derivative cluster_intermediate Planar Intermediate cluster_D_Cys D-Cysteine Derivative L_Cys Activated L-Cys Intermediate Planar Carbanion / Thiazoline L_Cys->Intermediate - H⁺ (Base) Intermediate->L_Cys + H⁺ (Reversion) D_Cys Racemized D-Cys Intermediate->D_Cys + H⁺

workflow start Start Cys Coupling choose_reagent Select Coupling Method start->choose_reagent choose_base Select Base & Solvent choose_reagent->choose_base DIPCDI/HOBt or Pfp-ester set_conditions Set Reaction Conditions choose_base->set_conditions Use weak base (TMP) Use CH2Cl2/DMF perform_coupling Perform Coupling Reaction set_conditions->perform_coupling Avoid pre-activation Control temperature analyze Analyze for Racemization perform_coupling->analyze end Proceed with Synthesis analyze->end

References

Technical Support Center: Managing Steric Hindrance with Bulky Cysteine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bulky cysteine protecting groups during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using bulky cysteine protecting groups like Trityl (Trt) in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges stem from the steric bulk of these protecting groups, which can lead to several issues:

  • Incomplete Coupling: The sheer size of groups like Trityl (Trt) can physically block the approach of the incoming activated amino acid, resulting in lower coupling efficiencies and the formation of deletion peptides.[1]

  • Increased Racemization: Cysteine is highly susceptible to racemization during activation and coupling.[2][3] Bulky protecting groups can exacerbate this, particularly when using strong bases and certain coupling reagents.[1][3] The steric hindrance of the Trityl group can slow down the coupling reaction, which in turn can promote racemization.[4]

  • β-Elimination: Especially with C-terminal cysteine residues, base-catalyzed β-elimination of the protected thiol can occur. This leads to the formation of dehydroalanine, which can then react with piperidine (B6355638) (used for Fmoc deprotection) to form 3-(1-piperidinyl)alanine side products.[5] Utilizing a bulky protecting group like Trityl can help minimize, but not eliminate, this side reaction.[5]

  • Incomplete Deprotection: Due to the stability of the cation formed during cleavage (e.g., the trityl cation), re-attachment to the deprotected thiol can occur.[3] This necessitates the use of effective scavengers in the cleavage cocktail.[3]

Q2: Which bulky cysteine protecting groups are common alternatives to Trityl (Trt) for reducing side reactions?

Several alternative bulky protecting groups are employed to mitigate the issues associated with Trt:

  • Tetrahydropyranyl (Thp): This protecting group has been shown to significantly reduce racemization compared to Trt.[3][6] It also helps in minimizing the formation of piperidinylalanine side products and can improve the solubility of the protected peptide.[6]

  • 4,4′-Dimethoxydiphenylmethyl (Ddm) and 4-Methoxybenzyloxymethyl (MBom): These groups have demonstrated the ability to suppress racemization to acceptable levels (<1.0%) even when using standard phosphonium (B103445) or uronium coupling reagents with DIEA.[4]

  • Diphenylmethyl (Dpm): This group is a valuable alternative to Trt and is stable to dilute TFA, allowing for the synthesis of protected peptide fragments on acid-labile resins.[3]

Q3: How can I minimize racemization when coupling a cysteine residue with a bulky protecting group?

Minimizing racemization is a critical aspect of synthesizing cysteine-containing peptides. Here are some effective strategies:

  • Choice of Coupling Reagents: Avoid using strong base-mediated activation methods like HBTU/DIPEA, which are known to cause significant racemization.[3] Instead, opt for carbodiimide-based activation, such as DIC/HOBt or DIC/Oxyma, which proceeds under more acidic/neutral conditions.[1][3] Reagents like HCTU and COMU also offer good coupling efficiency with suppressed racemization.

  • Use of a Weaker Base: If a base is necessary, replace strong bases like DIPEA with weaker or more sterically hindered bases such as 2,4,6-collidine or N-methylmorpholine (NMM).[1]

  • Minimize Pre-activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[1]

  • Control Reaction Temperature: If using microwave-assisted SPPS, be cautious as high temperatures can exacerbate racemization.[1][3] It is advisable to reduce the temperature and/or the duration of microwave heating.[1]

  • Alternative Protecting Groups: Consider using protecting groups known to reduce racemization, such as Thp.[3][6]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency and Presence of Deletion Peptides

Potential Causes:

  • Steric hindrance from the bulky cysteine protecting group.

  • Aggregation of the growing peptide chain.

  • Inefficient activation of the incoming amino acid.

Recommended Solutions:

SolutionDetailed Steps
Double Couple After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.
Use a Stronger Coupling Reagent Switch to more potent coupling reagents like HATU or COMU to improve activation and drive the reaction to completion.[1]
Optimize Resin Swelling Ensure the resin is properly swelled before initiating the synthesis to maximize the availability of reaction sites.[1]
Incorporate Pseudoproline Dipeptides To disrupt peptide chain aggregation, consider introducing pseudoproline dipeptides at strategic locations in your sequence.[1]
Increase Reaction Time For sterically hindered couplings, extending the reaction time can help improve the yield.
Problem 2: Significant Racemization of the Cysteine Residue

Potential Causes:

  • Use of strong bases (e.g., DIPEA) with aminium-based coupling reagents (e.g., HBTU, HATU).

  • Prolonged pre-activation times.

  • High reaction temperatures (e.g., aggressive microwave heating).

Recommended Solutions:

SolutionDetailed Steps
Switch to Carbodiimide Activation Utilize a coupling cocktail of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. This method generally results in lower racemization.[1][3]
Use a Milder Base Replace DIPEA with a less basic or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[1]
Minimize Pre-activation Add the coupling reagent to the amino acid solution just before adding it to the resin to minimize the pre-activation time.
Reduce Microwave Power/Time If using a microwave synthesizer, lower the temperature and/or shorten the irradiation time for the cysteine coupling step.
Change the Protecting Group If racemization persists, consider switching from Trt to a protecting group known for lower racemization, such as Thp.[3][6]

Quantitative Data Summary

The choice of a bulky protecting group can significantly impact the level of racemization during cysteine incorporation. The following table summarizes racemization data from a comparative study.

Cysteine Protecting GroupCoupling ConditionsRacemization (%)Reference
Trityl (Trt) DIPCDI/Oxyma Pure3.3[3]
Tetrahydropyranyl (Thp) DIPCDI/Oxyma Pure0.74[3]
Diphenylmethyl (Dpm) DIPCDI/Oxyma Pure6.8[3]
4,4′-Dimethoxydiphenylmethyl (Ddm) HCTU/6-Cl-HOBt/DIEA0.8[4]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Cys(Trt)-OH to a Resin-Bound Peptide

This protocol is designed to minimize racemization and improve coupling efficiency for the sterically hindered Fmoc-Cys(Trt)-OH.

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-Cys(Trt)-OH:

  • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
  • Add DIC (3 equivalents) to the amino acid/HOBt solution.
  • Allow the solution to pre-activate for 3-5 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

4. Monitoring the Coupling:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
  • If the Kaiser test is positive, a second coupling (double couple) is recommended. Repeat step 3.

5. Washing:

  • After a negative Kaiser test, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Containing Peptide

This protocol ensures the efficient removal of the Trityl group and other side-chain protecting groups while minimizing side reactions.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM.
  • Dry the resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • In a fume hood, prepare the cleavage cocktail. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial for quenching the trityl cation and preventing S-alkylation.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

4. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin.
  • Collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

5. Peptide Isolation and Purification:

  • Centrifuge the ether suspension to pellet the crude peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

experimental_workflow cluster_SPPS_cycle SPPS Cycle cluster_cleavage Cleavage & Deprotection resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., DIC/HOBt) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->resin Repeat for next AA final_resin Final Peptide-Resin wash2->final_resin cleavage TFA Cleavage Cocktail (with Scavengers) final_resin->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent cleavage.

troubleshooting_logic start Low Coupling Efficiency? double_couple Perform Double Couple start->double_couple Yes check_racemization High Racemization? start->check_racemization No stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) double_couple->stronger_reagent stronger_reagent->check_racemization change_coupling Switch to DIC/HOBt or DIC/Oxyma check_racemization->change_coupling Yes end Problem Resolved check_racemization->end No weaker_base Use Weaker Base (e.g., Collidine) change_coupling->weaker_base change_pg Consider Alternative Protecting Group (e.g., Thp) weaker_base->change_pg change_pg->end

Caption: Troubleshooting logic for common issues with bulky cysteine protecting groups.

References

Validation & Comparative

A Comparative Guide to Boc-L-Cys(Propargyl)-OH and Fmoc-L-Cys(Propargyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of bioorthogonal handles into peptides is a cornerstone of modern chemical biology and drug development. The propargyl group, a terminal alkyne, is a versatile functionality for "click" chemistry, enabling the straightforward conjugation of peptides to other molecules such as imaging agents, PEG chains, or cytotoxic drugs. This guide provides a comprehensive comparison of two key building blocks for introducing propargylated cysteine residues in Solid-Phase Peptide Synthesis (SPPS): Boc-L-Cys(Propargyl)-OH and Fmoc-L-Cys(Propargyl)-OH .

At a Glance: Key Differences

FeatureThis compoundFmoc-L-Cys(Propargyl)-OH
Nα-Protection Strategy Acid-labile tert-butyloxycarbonyl (Boc)Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid - TFA)[1][2][3]Mild base (e.g., 20% Piperidine (B6355638) in DMF)[4][]
Side-Chain Protection Typically requires benzyl-based (Bzl) protection for other residues, removed by strong acid (e.g., HF)Typically utilizes tert-butyl (tBu) based protection, removed by TFA during final cleavage[]
Orthogonality Quasi-orthogonal[6]Fully orthogonal[1]
S-Propargyl Group Stability Expected to be stable to TFA during Boc deprotection.Expected to be stable to piperidine during Fmoc deprotection.
Potential Side Reactions - Acid-catalyzed side reactions. - Potential for t-butyl cation alkylation of sensitive residues.[2]- Base-catalyzed side reactions. - Racemization of the cysteine residue is a known concern.[2][4] - Potential for 3-(1-piperidinyl)alanine formation at the C-terminus.[4]
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (e.g., TFA cocktail)[7]
Automation Compatibility Less common for modern automated synthesizers.Standard for automated peptide synthesizers.[1]

Performance Comparison: A Deeper Dive

The choice between Boc and Fmoc strategies for incorporating propargylated cysteine hinges on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the desired final purity.

Coupling Efficiency

Both this compound and Fmoc-L-Cys(Propargyl)-OH can be efficiently coupled using standard SPPS coupling reagents such as HBTU, HATU, HCTU, or DIC/Oxyma.[] The coupling efficiency is generally high for both derivatives, although optimization of coupling times and reagents may be necessary for sterically hindered sequences.

Stability of the Propargyl Group

The S-propargyl group is a thioether, which is generally stable to both the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). This stability is crucial for maintaining the integrity of the alkyne handle throughout the synthesis.

Side Reactions and Purity

Racemization: Cysteine residues are particularly susceptible to racemization during activation and coupling, especially in Fmoc-based SPPS when using ureonium-based coupling reagents in the presence of a tertiary base like diisopropylethylamine (DIEA).[8][9] While no specific data exists for Fmoc-L-Cys(Propargyl)-OH, this is a critical consideration. The use of additives like HOBt or Oxyma Pure, or switching to carbodiimide-based coupling methods, can help suppress racemization.[10] In contrast, the Boc strategy generally exhibits lower levels of racemization for cysteine residues.[10]

Other Side Reactions:

  • Fmoc Strategy: With C-terminal cysteine residues, a common side reaction is the formation of 3-(1-piperidinyl)alanine, which can be minimized by using sterically bulky protecting groups on the cysteine.[2][4]

  • Boc Strategy: The repetitive use of strong acid for Boc deprotection can lead to the gradual degradation of acid-sensitive residues. The formation of t-butyl cations during deprotection can also lead to the alkylation of nucleophilic side chains like those of tryptophan and methionine.[2]

Orthogonality and Post-Synthesis Modification

The S-propargyl group is orthogonal to both Boc and Fmoc protecting groups, meaning it remains intact during their removal. The terminal alkyne can be deprotected, if necessary, using palladium-based catalysts, although it is typically used directly in "click" chemistry reactions.[4] This allows for selective on-resin or post-cleavage modifications.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-L-Cys(Propargyl)-OH in manual SPPS.

Boc-SPPS Protocol for this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes. Wash the resin thoroughly with DCM and isopropanol (B130326) (IPA), followed by DCM.[10][11]

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF. Wash with DCM.[12]

  • Coupling:

    • Pre-activate this compound (2-3 equivalents) with a coupling reagent (e.g., HBTU, 2-3 equivalents) and DIEA (4-6 equivalents) in DMF.[12]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.

Fmoc-SPPS Protocol for Fmoc-L-Cys(Propargyl)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat the treatment. Wash the resin thoroughly with DMF.[7]

  • Coupling:

    • Pre-activate Fmoc-L-Cys(Propargyl)-OH (3 equivalents) with a coupling reagent (e.g., HCTU, 3 equivalents) and DIEA (6 equivalents) in DMF.[13]

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Experimental and Logical Workflows

Boc_SPPS_Workflow start Start with Resin-AA(Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of This compound (HBTU/DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat Cycle washing->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage Final Amino Acid

Boc-SPPS Workflow for Incorporating this compound

Fmoc_SPPS_Workflow start Start with Resin-AA(Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Coupling of Fmoc-L-Cys(Propargyl)-OH (HCTU/DIEA in DMF) deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat Cycle washing->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final Amino Acid

Fmoc-SPPS Workflow for Incorporating Fmoc-L-Cys(Propargyl)-OH

Conclusion

The selection between this compound and Fmoc-L-Cys(Propargyl)-OH for SPPS is a strategic decision that depends on the specific requirements of the peptide being synthesized.

  • This compound is a viable option, particularly for sequences prone to aggregation or when racemization of cysteine is a major concern. However, the harsh final cleavage conditions may not be suitable for peptides containing sensitive modifications.

  • Fmoc-L-Cys(Propargyl)-OH is compatible with the milder and more widely used automated SPPS protocols. While the potential for racemization needs to be carefully managed, the overall versatility and compatibility with a broader range of functionalities make it a popular choice for the synthesis of complex and modified peptides destined for applications in chemical biology and drug discovery.

Ultimately, for critical applications, a small-scale pilot synthesis may be the most effective way to determine the optimal strategy for a specific peptide sequence.

References

A Comparative Guide to Cysteine Protecting Groups: Stability and Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cysteine protecting group is a critical determinant for the successful synthesis of peptides. The unique reactivity of the cysteine thiol side chain necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds. This guide provides a comprehensive comparison of commonly used cysteine protecting groups, with a focus on their stability under various conditions, supported by experimental data.

Data Presentation: A Comparative Analysis of Cysteine Protecting Group Stability

The stability of a cysteine protecting group is paramount to ensure the integrity of the peptide during synthesis. The following tables summarize the stability of common protecting groups under acidic and basic conditions, as well as their propensity to cause racemization.

Table 1: Stability of Cysteine Protecting Groups under Acidic Conditions

Protecting GroupStructureCleavage ConditionsStability to 1-2% TFA in DCMStability to 95% TFA
Trityl (Trt) TriphenylmethylStandard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[1]Slowly cleaved[2]Labile[2]
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃I₂, Hg(OAc)₂, Ag(I)[3]Stable[3]Stable[3]
tert-Butyl (tBu) -C(CH₃)₃Hg(OAc)₂, TMSBr/thioanisole in TFA[3]Stable[3]Stable[3]
4-Methoxytrityl (Mmt) 4-Methoxyphenyl-diphenylmethyl1-2% TFA in DCM[1][4]Labile[1][4]Labile[1]
Diphenylmethyl (Dpm) -CH(C₆H₅)₂High concentration TFA (60-90%)[4]Stable[2][4]Labile[2]
Tetrahydropyranyl (Thp) Tetrahydropyran-2-ylStandard TFA cleavage cocktails[2]Stable to 1% TFA in DCM[2]Labile[2]
S-tert-butylthio (StBu) -S-C(CH₃)₃Reducing agents (e.g., thiols, phosphines)[2]Stable[2]Stable[2]

Table 2: Stability of Cysteine Protecting Groups under Basic Conditions (Fmoc Deprotection) and Racemization

Protecting Group% Epimer Formation (20% Piperidine in DMF, 24h)¹% Racemization (HCTU/DIEA coupling)²
Trityl (Trt) 1.6 (after synthesis), 2.5 (8h stress)[4]8.0[5]
Acetamidomethyl (Acm) 0.8[4]Low[6]
tert-Butyl (tBu) 0.9[4]N/A
4-Methoxytrityl (Mmt) 0.5[4]N/A
Diphenylmethyl (Dpm) 0.7[4]1.2[5]
Tetrahydropyranyl (Thp) 0.5[4]0.74³[2]
S-tert-butylthio (StBu) 1.2[4]N/A
4-Methoxybenzyloxymethyl (MBom) N/A0.4[6]
4,4'-Dimethoxydiphenylmethyl (Ddm) N/A0.8[5]

¹Data from a study on the synthesis of a model tripeptide on a chlorotrityl resin.[4] ²Data from the synthesis of the model peptide H-Gly-Cys-Phe-NH₂ using HCTU/6-Cl-HOBt/DIEA activation.[5] ³Racemization during DIPCDI/Oxyma Pure coupling.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Assessment of Acid Stability of Cysteine Protecting Groups

This protocol outlines a general procedure for determining the lability of a cysteine protecting group to trifluoroacetic acid (TFA).

1. Peptide Synthesis:

  • Synthesize a model peptide (e.g., Ac-Ala-Cys(PG)-NH₂) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). PG represents the protecting group being tested.

2. Cleavage and Deprotection:

  • Divide the peptidyl-resin into several portions.

  • Treat each portion with a different concentration of TFA in dichloromethane (B109758) (DCM) with scavengers (e.g., 2.5% triisopropylsilane (B1312306) (TIS) and 2.5% water) for a defined period (e.g., 2 hours). For example, use 1%, 10%, 50%, and 95% TFA.

3. Sample Preparation:

  • After the treatment, filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate using cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

4. HPLC Analysis:

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the chromatogram for the appearance of the deprotected peptide and the disappearance of the protected peptide.

  • Quantify the percentage of deprotection by integrating the peak areas of the protected and deprotected peptide species.

Protocol 2: Determination of Cysteine Racemization

This protocol describes a method to quantify the extent of racemization of a cysteine residue during peptide synthesis.

1. Synthesis of a Model Peptide:

  • Synthesize a model tripeptide, such as H-Gly-Cys(PG)-Phe-NH₂, on a Rink Amide resin. The coupling of the Fmoc-Cys(PG)-OH should be performed using the conditions being evaluated (e.g., with HCTU/DIEA).

2. Cleavage and Deprotection:

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v) for 2 hours.

  • Precipitate, wash, and dry the crude peptide as described in Protocol 1.

3. Derivatization (Optional but Recommended):

  • To enhance the separation of diastereomers, the crude peptide can be derivatized. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to react with the N-terminal amine.

4. HPLC or Chiral GC Analysis:

  • Analyze the crude peptide (or its derivative) by RP-HPLC using a C18 column and a slow gradient of acetonitrile in water with 0.1% TFA. The diastereomers (L-Cys and D-Cys containing peptides) should have different retention times.

  • Alternatively, after acid hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by chiral gas chromatography (GC).[3]

  • Quantify the amount of the D-Cys epimer by integrating the respective peak area and express it as a percentage of the total (L-Cys + D-Cys) peak areas.[5][6]

Mandatory Visualization

Orthogonal Deprotection and Sequential Disulfide Bond Formation

A key strategy in the synthesis of complex peptides with multiple disulfide bonds is the use of orthogonal protecting groups. This allows for the selective deprotection of specific cysteine pairs and their subsequent oxidation to form disulfide bridges in a controlled manner. The following diagram illustrates a typical workflow.

Orthogonal_Deprotection_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection1 First Deprotection & Oxidation cluster_cleavage Cleavage and Second Deprotection cluster_oxidation2 Second Oxidation start Start with Resin synthesis Elongate Peptide Chain (Incorporate Cys(PG1) and Cys(PG2)) start->synthesis deprotect1 Selective Deprotection of PG1 (e.g., 1-2% TFA for Mmt) synthesis->deprotect1 Peptidyl-Resin with Orthogonal PGs oxidize1 First Disulfide Bond Formation (e.g., Air Oxidation or Iodine) deprotect1->oxidize1 cleavage Global Cleavage from Resin & Deprotection of PG2 (e.g., 95% TFA for Trt) oxidize1->cleavage Peptidyl-Resin with one Disulfide Bond oxidize2 Second Disulfide Bond Formation cleavage->oxidize2 Linear Peptide with one Disulfide Bond final_peptide Final Peptide with Two Regioselective Disulfide Bonds oxidize2->final_peptide

Caption: Workflow for regioselective disulfide bond formation using orthogonal protecting groups.

Experimental Workflow for Stability Assay

The following diagram outlines the key steps in performing a stability assay for a cysteine protecting group.

Stability_Assay_Workflow cluster_preparation Sample Preparation cluster_treatment Stability Test cluster_workup Sample Workup cluster_analysis Analysis synthesis Synthesize Model Peptide on Solid Support divide Divide Peptidyl-Resin into Aliquots synthesis->divide treat Treat with Test Reagent (e.g., Acid, Base) divide->treat Aliquots cleave Cleave Peptide from Resin treat->cleave Treated Resin precipitate Precipitate and Wash Peptide cleave->precipitate dry Dry Peptide Sample precipitate->dry dissolve Dissolve in HPLC Solvent dry->dissolve Purified Peptide hplc Analyze by RP-HPLC dissolve->hplc quantify Quantify % Stability hplc->quantify result Report Stability Data quantify->result

Caption: General experimental workflow for assessing the stability of a cysteine protecting group.

References

A Researcher's Guide to Validating Protein Labeling in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to unraveling complex biological processes, identifying biomarkers, and understanding drug mechanisms. Mass spectrometry (MS) has become an indispensable tool in proteomics, with various labeling strategies developed to enable precise relative and absolute quantification of proteins. The choice of labeling method significantly impacts experimental outcomes, influencing proteome coverage, quantification accuracy, and reproducibility.[1]

This guide provides an objective comparison of common protein labeling techniques for quantitative mass spectrometry, including metabolic labeling (SILAC) and chemical isobaric tagging (iTRAQ and TMT). We present a detailed overview of each method, supported by comparative data and detailed protocols, to help you select the most appropriate strategy for your research.

Comparative Analysis of Protein Labeling Methods

The performance of different protein labeling techniques can be evaluated based on several key metrics. Broadly, these methods are categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[2][3]

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling method where cells are cultured in media containing "heavy" isotopically labeled amino acids.[4][5] This results in the in vivo incorporation of the label into all newly synthesized proteins.[6] Because labeling occurs early and within a natural cellular context, it minimizes variability introduced during sample preparation, leading to high accuracy.[7][8] However, its application is primarily limited to samples that can be metabolically labeled, such as cell cultures.[7]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandetm Mass Tags (TMT) are chemical labeling techniques that use isobaric tags.[4][9] These tags have the same total mass but are designed to yield unique reporter ions of different masses upon fragmentation during MS/MS analysis.[8][10] This allows for the simultaneous identification and quantification of peptides from multiple samples.[11] The key advantage of iTRAQ and TMT is their high multiplexing capability, enabling the comparison of up to 8 (iTRAQ) or even 18 (TMT) samples in a single experiment, making them suitable for complex study designs.[3][4][12]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of SILAC, iTRAQ, and TMT to guide your selection process. A label-free approach is included for reference.

Performance MetricLabel-FreeSILAC (Metabolic Labeling)iTRAQ (Isobaric Tagging)TMT (Isobaric Tagging)
Proteome Coverage Highest[1][13]High[1]Moderate[1]Moderate[1]
Quantification Accuracy Moderate[14]High[1][4]High[1][7]High[1][7]
Precision (CV%) 10-20%[1]<15%[1]<15%[1]<15%[1]
Reproducibility Moderate[14]High[1]High[1]High[1]
Multiplexing Capability Not ApplicableUp to 3-plex (or 4-plex with NeuCode)[1][10]4-plex, 8-plex[1]Up to 18-plex[1][3]
Applicable Sample Types AnyCell culture[1][7]Any[1][12]Any[1][12]
Relative Cost Low[1]High[1]High[1][7]High[1]

Experimental Workflows and Validation Principles

The validation of protein labeling is a critical step to ensure the reliability of quantitative data. This involves confirming high labeling efficiency and assessing the accuracy and reproducibility of quantification.

G General Quantitative Proteomics Workflow cluster_prep Sample Preparation cluster_label Labeling & Pooling cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Protein Extraction (from Cells/Tissues) p2 Reduction & Alkylation p1->p2 note Note: For SILAC, labeling is metabolic (in vivo) before protein extraction. p1->note p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 l1 Peptide Labeling (iTRAQ/TMT) p3->l1 l2 Quench Reaction l1->l2 l3 Pool Labeled Samples l2->l3 m1 Fractionation (Optional) l3->m1 m2 LC-MS/MS Analysis m1->m2 d1 Database Search & Peptide Identification m2->d1 d2 Quantification (Reporter Ion Intensity) d1->d2 d3 Statistical Analysis d2->d3

A generalized workflow for isobaric tag-based quantitative proteomics.

The diagram above illustrates the typical steps in a chemical labeling experiment. For SILAC, labeling is performed in vivo during cell culture, preceding protein extraction.

Experimental Protocols

Below are detailed methodologies for key validation experiments for both isobaric tagging and metabolic labeling.

Protocol 1: Validation of Isobaric Labeling Efficiency (iTRAQ/TMT)

Objective: To confirm the successful and complete labeling of peptides with isobaric tags, ensuring that downstream quantitative data is accurate.

Methodology:

  • Sample Preparation:

    • Extract proteins from two identical aliquots of a control sample (e.g., cell lysate).

    • Quantify protein concentration using a BCA assay. Take 100 µg of protein from each aliquot.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.

    • Alkylate cysteine residues with 20 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

    • Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (1:50 enzyme-to-protein ratio).

    • Desalt the resulting peptide mixtures using a C18 solid-phase extraction cartridge and dry under vacuum.

  • Isobaric Labeling:

    • Reconstitute the two peptide samples in the labeling buffer (e.g., 100 mM TEAB).

    • Label one sample with TMT tag #1 (e.g., 126) and the second sample with TMT tag #2 (e.g., 127N) according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine.

  • LC-MS/MS Analysis:

    • Do not mix the samples. Analyze a small, equal portion (e.g., 1 µg) of each labeled sample separately by LC-MS/MS.

    • Acquire data using a high-resolution mass spectrometer capable of MS/MS fragmentation (e.g., Orbitrap).

  • Data Analysis:

    • Search the MS/MS data from each run against a relevant protein database (e.g., Swiss-Prot).

    • For the sample labeled with TMT tag #1, perform the search specifying the TMT modification on peptide N-termini and lysine (B10760008) residues as a variable modification.

    • Count the number of identified peptides with and without the TMT label.

    • Validation Criterion: Labeling efficiency is calculated as (Number of Labeled Peptides / Total Identified Peptides) * 100. An efficiency of >95% is considered successful.

    • Repeat the analysis for the sample labeled with TMT tag #2.

Protocol 2: Validation of SILAC Labeling and Quantification

Objective: To confirm the complete incorporation of "heavy" amino acids and validate the accuracy of quantification.

Methodology:

  • Cell Culture and Labeling:

    • Culture one population of cells in "light" medium (containing normal L-Arginine and L-Lysine).

    • Culture a second population of the same cells in "heavy" medium (containing ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine) for at least 5-6 cell divisions to ensure complete incorporation.

  • Validation of Incorporation:

    • Harvest a small aliquot of the "heavy" labeled cells.

    • Extract proteins and perform tryptic digestion as described in Protocol 1.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Search the MS/MS data against a protein database, specifying the "heavy" amino acid labels as variable modifications.

    • Validation Criterion: Over 97% of identified peptides containing Arginine or Lysine should be in their "heavy" form.

  • Validation of Quantification Accuracy:

    • Harvest the "light" and "heavy" cell populations.

    • Count the cells accurately and mix them in a precise 1:1 ratio.

    • Co-lyse the mixed cells, extract proteins, and perform tryptic digestion.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis: Using proteomics software (e.g., MaxQuant), calculate the heavy/light (H/L) ratios for all identified proteins.

    • Validation Criterion: The distribution of log-transformed H/L ratios should be centered around zero, indicating the expected 1:1 ratio for the vast majority of proteins.

Visualizing Labeling Strategies and Applications

Understanding the fundamental principles and applications of these techniques is crucial for experimental design.

G Principles of Proteomic Labeling Strategies proteomics Quantitative Proteomics metabolic Metabolic Labeling (In Vivo) proteomics->metabolic chemical Chemical Labeling (In Vitro) proteomics->chemical silac SILAC metabolic->silac isobaric Isobaric Tagging chemical->isobaric silac_desc Cells incorporate heavy amino acids during growth silac->silac_desc itraq_tmt iTRAQ / TMT isobaric->itraq_tmt isobaric_desc Tags have same mass; reporter ions differ in MS/MS isobaric->isobaric_desc

Comparison of metabolic and chemical labeling principles.

These validated labeling methods are frequently applied to study signaling pathways. For instance, in drug development, researchers might investigate how a kinase inhibitor affects the EGFR signaling pathway.

G Application: EGFR Signaling Pathway Analysis egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif akt AKT pi3k->akt akt->prolif drug Kinase Inhibitor (Drug) drug->egfr drug->raf

Simplified EGFR signaling pathway often studied with quantitative proteomics.

By comparing protein phosphorylation levels between drug-treated and control cells using TMT or SILAC, researchers can precisely quantify the inhibitor's effect on downstream targets like ERK and AKT, thereby validating its mechanism of action.

References

comparative analysis of click chemistry reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, specific, and biocompatible. These reactions have become indispensable tools for researchers in drug development, diagnostics, and fundamental life sciences, enabling the precise and stable linkage of molecules in complex biological systems. This guide provides an objective comparison of the leading click chemistry reagents, supported by experimental data, to assist in the selection of the optimal strategy for your research needs.

Core Principles of Click Chemistry in Bioconjugation

Click chemistry, a concept first introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, create byproducts that are easily removed, are stereospecific, and can be conducted in benign solvents, often water.[1] For bioconjugation, the key feature is bioorthogonality – the ability of the reaction to proceed in a biological environment without interfering with native biochemical processes.[2]

The most prominent click chemistry reactions used for bioconjugation fall into three main categories:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, driven by the release of ring strain.[4]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.

Quantitative Comparison of Key Performance Metrics

The choice of a click chemistry reagent is often dictated by a trade-off between reaction kinetics, biocompatibility, and the stability of the reagents and the resulting conjugate. The following tables summarize key quantitative data for a selection of commonly used reagents to facilitate a direct comparison.

Reaction Type Reagent 1 Reagent 2 Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Biocompatibility Key Features
CuAAC AzideTerminal Alkyne1 - 100Lower (due to copper toxicity)High yield, regioselective (forms 1,4-disubstituted triazole), requires copper catalyst and stabilizing ligands.
SPAAC AzideDBCO0.1 - 1.0HighCopper-free, good balance of reactivity and stability, widely available.
BCN0.01 - 0.1HighCopper-free, more stable than DBCO but slower kinetics.
DIBO~0.3HighCopper-free, good reactivity.
IEDDA Tetrazinetrans-Cyclooctene (B1233481) (TCO)10³ - 10⁶HighExtremely fast kinetics, copper-free, ideal for in vivo applications and low concentration labeling.
Norbornene1 - 100HighCopper-free, good reactivity, readily available dienophile.
BCN10 - 100HighCopper-free, versatile dienophile for IEDDA.
Oxime Ligation Aldehyde/KetoneAminooxy/Hydrazine10⁻³ - 10⁻²HighBioorthogonal, forms a stable oxime or hydrazone bond.[2]
Thiol-ene Coupling ThiolAlkeneVariable (radical initiated)ModerateEfficient, requires radical initiator which may have biocompatibility concerns.

Table 1: Comparative Performance of Common Click Chemistry Reactions. The second-order rate constants (k₂) are indicative of the reaction speed. Higher values signify faster reactions. Biocompatibility is a critical consideration for in vivo and live-cell applications.

In-Depth Look at Major Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction, prized for its efficiency and the stability of the resulting triazole linkage.[3] The requirement of a copper(I) catalyst, however, presents a significant drawback for applications in living systems due to copper's cytotoxicity. To mitigate this, various ligands such as TBTA, THPTA, and BTTAA have been developed to stabilize the copper(I) ion and reduce its toxicity.

Reaction Scheme:

CuAAC cluster_reactants R1_azide R₁-N₃ plus1 + R2_alkyne R₂-C≡CH product R2_alkyne->product Cu(I) catalyst THPTA arrow Cu(I) catalyst

Caption: CuAAC reaction between an azide and a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions are the cornerstone of copper-free click chemistry and are highly favored for in vivo applications. The reaction rate is primarily dictated by the ring strain of the cyclooctyne derivative. Reagents like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and dibenzoazacyclooctyne (DIBO) are widely used, each offering a different balance of reactivity and stability.

Reaction Scheme:

SPAAC cluster_reactants R1_azide R₁-N₃ plus + DBCO DBCO (or other strained alkyne) product DBCO->product Strain-promoted arrow

Caption: SPAAC reaction between an azide and a strained cyclooctyne.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), boasts the fastest known bioorthogonal reaction kinetics, making it ideal for rapid labeling at low concentrations. This reaction is highly specific and proceeds without a catalyst, making it exceptionally well-suited for in vivo imaging and pre-targeting applications.

Reaction Scheme:

IEDDA cluster_reactants Tetrazine Tetrazine plus + TCO trans-Cyclooctene (TCO) product TCO->product [4+2] Cycloaddition arrow plus_N2 + N₂

Caption: IEDDA reaction between a tetrazine and a trans-cyclooctene.

Experimental Protocols: A Side-by-Side Comparison for Protein Labeling

To provide a practical comparison, the following are generalized protocols for labeling a protein with a fluorescent dye using CuAAC, SPAAC, and IEDDA.

Protocol 1: Protein Labeling via CuAAC

This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)

    • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)

    • Sodium ascorbate (B8700270) (e.g., 100 mM stock in water, freshly prepared)

  • Procedure:

    • To the azide-modified protein solution, add the alkyne-fluorescent dye to a final concentration of 100-200 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Purify the labeled protein using size-exclusion chromatography to remove excess reagents.

Protocol 2: Protein Labeling via SPAAC

This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • DBCO-fluorescent dye (e.g., 10 mM stock in DMSO)

  • Procedure:

    • To the azide-modified protein solution, add the DBCO-fluorescent dye to a final concentration of 50-100 µM.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

    • Purify the labeled protein using size-exclusion chromatography.

Protocol 3: Protein Labeling via IEDDA

This protocol details the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.

  • Materials:

    • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • Tetrazine-fluorescent dye (e.g., 1 mM stock in DMSO)

  • Procedure:

    • To the TCO-modified protein solution, add the tetrazine-fluorescent dye to a final concentration of 10-20 µM.

    • Incubate the reaction at room temperature for 5-30 minutes. The reaction is often complete within minutes.

    • Purify the labeled protein using size-exclusion chromatography.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioconjugation

The general workflow for a bioconjugation experiment using click chemistry involves several key steps, from reagent preparation to final product analysis.

Bioconjugation_Workflow A Prepare Biomolecule (e.g., Protein, Antibody) B Introduce Click Handle (Azide or Alkyne/Alkene) A->B D Perform Click Reaction (CuAAC, SPAAC, or IEDDA) B->D C Prepare Click Reagent (Dye, Drug, etc.) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Characterize Conjugate (SDS-PAGE, MS, etc.) E->F

Caption: A generalized workflow for a bioconjugation experiment.

Application in Studying Signaling Pathways: GPCR Dimerization

Click chemistry provides a powerful tool to study protein-protein interactions within signaling pathways. For instance, it can be used to label G protein-coupled receptors (GPCRs) to investigate their dimerization, a crucial aspect of their function. By introducing an azide- or alkyne-bearing unnatural amino acid into a GPCR, researchers can specifically attach fluorescent probes to visualize and quantify receptor dimerization.

GPCR_Dimerization_Signaling cluster_membrane Cell Membrane GPCR1 GPCR Monomer 1 (with Azide) Dimer GPCR Dimer GPCR1->Dimer Click Labeling (SPAAC) GPCR2 GPCR Monomer 2 (with Alkyne) GPCR2->Dimer Click Labeling (SPAAC) G_protein G Protein Dimer->G_protein Activation Ligand Ligand Ligand->Dimer Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Click chemistry to study GPCR dimerization and downstream signaling.

Conclusion

The selection of the most appropriate click chemistry reagent is a critical decision in the design of bioconjugation experiments. This guide provides a comparative overview of the most common click chemistry reactions, highlighting their key performance metrics and providing generalized experimental protocols. For applications requiring high biocompatibility, such as in vivo studies and live-cell imaging, copper-free methods like SPAAC and IEDDA are the preferred choices. IEDDA, with its exceptionally fast kinetics, is particularly advantageous for applications where speed and low reactant concentrations are critical. CuAAC remains a robust and cost-effective option for in vitro applications where high yields are paramount and the potential for copper-induced cytotoxicity can be managed. By carefully considering the trade-offs between reaction speed, biocompatibility, and reagent stability, researchers can select the optimal click chemistry strategy to advance their scientific goals.

References

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the ability to efficiently and specifically link molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful and reliable reactions.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the two leading methods for forming stable triazole linkages.[2] This guide provides an in-depth comparison of their efficiency, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.

The fundamental reaction for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne.[2] However, their mechanisms and requirements differ significantly, leading to trade-offs in speed, biocompatibility, and experimental design.

Quantitative Comparison of Reaction Efficiency

The choice between CuAAC and SPAAC often hinges on quantitative parameters such as reaction kinetics and potential cytotoxicity. The following tables summarize key data to facilitate a direct comparison.

Table 1: General Comparison of CuAAC and SPAAC [3]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1][4]High, copper-free and suitable for live systems.[1][5]
Reaction Kinetics Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[3]Fast, but generally slower than CuAAC.[3][6]
Reactant Stability Terminal alkynes are stable and easy to synthesize.[3]Strained cyclooctynes can be less stable and more complex to synthesize.[1][3]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.[3]Physiological temperature and pH.[1]
Regioselectivity Exclusively yields the 1,4-disubstituted triazole.[2]Forms a mixture of regioisomers.[7][8]

Table 2: Comparative Reaction Kinetics [9]

ReactionReagentsSecond-Order Rate Constant (k)
CuAAC Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA)10 - 100 M⁻¹s⁻¹
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1 M⁻¹s⁻¹
SPAAC BCN (Bicyclononyne) + Azide0.07 - 0.63 M⁻¹s⁻¹
SPAAC DIBAC (Dibenzocyclooctyne) + Azide~1 M⁻¹s⁻¹
SPAAC DIFO (Difluorinated cyclooctyne) + Azide~1 M⁻¹s⁻¹

Table 3: Comparative Cytotoxicity [9]

MethodConditionsCell Viability
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability due to the absence of copper

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms and experimental setups is crucial for successful implementation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[2] The copper catalyst dramatically accelerates the reaction and controls the regioselectivity.[10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne Triazole 1,4-disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Copper(I) Cu_I->Triazole Catalysis

CuAAC Reaction Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a cornerstone of copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts with an azide in a concerted [3+2] cycloaddition.[1] The release of ring strain is the driving force for this reaction, eliminating the need for a cytotoxic metal catalyst.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Triazole (mixture of regioisomers) Cyclooctyne->Triazole Azide Azide Azide->Triazole

SPAAC Reaction Mechanism.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are generalized protocols for performing CuAAC and SPAAC for protein bioconjugation.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation[2]

This protocol describes a general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.

  • Azide-containing molecule stock solution.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., THPTA, 50 mM in water).

  • Reducing agent stock solution (e.g., sodium ascorbate, freshly prepared, 100 mM in water).

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes. Let it stand for a few minutes.

  • Add the reducing agent (sodium ascorbate) to the protein-azide mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Immediately add the CuSO₄/ligand premix to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may vary depending on the specific reactants.

  • Purify the conjugated protein using standard methods such as size exclusion chromatography or dialysis to remove excess reagents and catalyst.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Alkyne-Protein and Azide-Molecule Mixture D Add Sodium Ascorbate to Protein/Azide Mixture A->D B Prepare CuSO4/Ligand Premix E Add CuSO4/Ligand Premix to Initiate Reaction B->E C Prepare fresh Sodium Ascorbate C->D D->E F Incubate at Room Temperature E->F G Purify Conjugate (e.g., SEC, Dialysis) F->G SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Azide-Protein in Buffer C Add Cyclooctyne to Protein Solution A->C B Prepare Strained Cyclooctyne Stock Solution B->C D Incubate at RT or 37°C C->D E Monitor Reaction Progress D->E F Purify Conjugate (if necessary) E->F

References

A Head-to-Head Comparison of Maleimide and Click Chemistry for Cysteine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a critical aspect of creating effective therapeutics, diagnostics, and research tools. Cysteine, with its unique thiol group, offers a prime target for site-specific modification. Historically, maleimide (B117702) chemistry has been the go-to method for cysteine conjugation. However, the rise of "click chemistry" presents a powerful alternative. This guide provides an objective, data-driven comparison of these two prominent conjugation strategies, enabling an informed decision for your specific application.

Executive Summary

Maleimide chemistry is a well-established and rapid method for conjugating molecules to cysteine residues. It relies on the Michael addition of a thiol to the maleimide double bond, forming a thioether linkage. While efficient, the stability of this linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a bioorthogonal approach, forming a highly stable triazole linkage. This method is known for its high specificity and efficiency, with minimal side reactions. The choice between these two chemistries often hinges on the desired stability of the final conjugate and the tolerance of the biological system to the reaction conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for maleimide and click chemistry, providing a direct comparison of their performance in cysteine conjugation.

Parameter Maleimide Chemistry (N-Alkyl Maleimide) Click Chemistry (CuAAC) References
Reaction Time 1-2 hours1-4 hours[1]
Conjugation Yield High (>90%)Very High (>95%)[1]
Reaction pH 6.5-7.54-11[2][3]
Reaction Temperature Room TemperatureRoom Temperature[1]
Molar Ratio (Reagent:Thiol) 10-20 fold excess recommendedNear stoichiometric ratios possible[4]
Parameter Maleimide-Thiol Adduct (Thioether) Click Chemistry Adduct (Triazole) References
Bond Stability Moderate (prone to retro-Michael addition)Very High (irreversible)[1]
Half-life in presence of Glutathione (B108866) 3.1 to 258 hours (depends on maleimide and thiol structure)Highly stable[5][6]
Side Reactions Hydrolysis of maleimide ring, reaction with amines at pH > 7.5, thiazine (B8601807) formation with N-terminal cysteinePotential for protein damage from copper catalyst (can be mitigated with ligands)[4][7]

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in each conjugation method, the following diagrams are provided.

Maleimide_Chemistry cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product cluster_instability Potential Instability Protein_Cys Protein-SH (Cysteine Thiol) Thioether_Bond Thioether Bond Formation Protein_Cys->Thioether_Bond pH 6.5-7.5 Maleimide Maleimide Reagent Maleimide->Thioether_Bond Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis Aqueous, pH > 7.5 Conjugate Stable Conjugate (Thiosuccinimide) Thioether_Bond->Conjugate Retro_Michael Retro-Michael Reaction (Thiol Exchange) Conjugate->Retro_Michael Presence of other thiols

Mechanism of Maleimide-Cysteine Conjugation.

Click_Chemistry cluster_reactants Reactants cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_catalyst Catalyst cluster_product Product Protein_Azide Azide-Modified Protein Triazole_Formation Triazole Ring Formation Protein_Azide->Triazole_Formation Alkyne_Reagent Alkyne Reagent Alkyne_Reagent->Triazole_Formation Conjugate Highly Stable Conjugate (1,2,3-Triazole) Triazole_Formation->Conjugate Copper Cu(I) Catalyst (from CuSO4 + Ascorbate) Copper->Triazole_Formation Catalyzes

Mechanism of CuAAC Click Chemistry.

Experimental_Workflow cluster_maleimide Maleimide Conjugation Workflow cluster_click Click Chemistry (CuAAC) Workflow M_Start Start: Thiol-containing Protein M_Reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP) M_Start->M_Reduce M_Buffer Buffer Exchange (pH 6.5-7.5, thiol-free buffer) M_Reduce->M_Buffer M_Add Add Maleimide Reagent (10-20x molar excess) M_Buffer->M_Add M_Incubate Incubate (1-2 hours at RT or 4°C overnight) M_Add->M_Incubate M_Purify Purify Conjugate (e.g., Desalting, Chromatography) M_Incubate->M_Purify M_End End: Characterize Conjugate M_Purify->M_End C_Start Start: Azide- or Alkyne-modified Protein C_Prepare Prepare Reagents: - Alkyne/Azide (B81097) Partner - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate (B8700270) C_Mix Mix Protein and Partner C_Start->C_Mix C_Add_Cat Add CuSO4/Ligand Premix C_Mix->C_Add_Cat C_Initiate Add Sodium Ascorbate to Initiate C_Add_Cat->C_Initiate C_Incubate Incubate (1-4 hours at RT) C_Initiate->C_Incubate C_Purify Purify Conjugate (e.g., Desalting, Chromatography) C_Incubate->C_Purify C_End End: Characterize Conjugate C_Purify->C_End

Comparison of Experimental Workflows.

Detailed Experimental Protocols

Maleimide-Thiol Conjugation Protocol

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-5 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., desalting column)

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by buffer exchange into the degassed Reaction Buffer using a desalting column.

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide reagent. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess quenching reagent and unreacted maleimide reagent by passing the reaction mixture through a desalting column, eluting with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of an azide-modified protein to an alkyne-containing molecule. The roles of azide and alkyne can be reversed.

Materials:

  • Azide-modified protein (1-5 mg/mL in a copper-chelator-free buffer like PBS)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a fresh solution of sodium ascorbate.

    • Prepare a premix of CuSO4 and the stabilizing ligand. For example, mix one volume of 20 mM CuSO4 with 2.5 volumes of 50 mM THPTA to achieve a 1:5 molar ratio of copper to ligand.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified protein and a 5-10 fold molar excess of the alkyne-containing molecule.

    • Add the CuSO4/ligand premix to the protein solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the copper catalyst, excess reagents, and byproducts by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.

Discussion and Conclusion

Maleimide Chemistry: The Workhorse with a Caveat

Maleimide chemistry has been a mainstay in bioconjugation for its rapid kinetics and high efficiency in targeting cysteine residues. The reaction proceeds under mild, near-physiological pH conditions, making it suitable for many proteins. However, the stability of the resulting thiosuccinimide linkage is a significant consideration. The retro-Michael reaction can lead to the exchange of the conjugated payload with other thiols present in the biological environment, such as glutathione or albumin.[8][9] This can result in a loss of efficacy and potential off-target toxicity, a critical issue for therapeutic applications like antibody-drug conjugates (ADCs).

Strategies to mitigate this instability include the use of N-aryl maleimides, which promote rapid hydrolysis of the succinimide (B58015) ring to a stable, ring-opened form that is resistant to the retro-Michael reaction.[1] Additionally, for conjugates with an N-terminal cysteine, the initial adduct can rearrange to a more stable thiazine structure.[7][10]

Click Chemistry: The New Standard for Stability and Specificity

Click chemistry, particularly CuAAC, offers a robust and highly specific method for bioconjugation. The resulting triazole linkage is exceptionally stable under a wide range of conditions, making it ideal for applications requiring long-term stability in vivo. The reaction is bioorthogonal, meaning the azide and alkyne groups do not react with other functional groups found in biological systems, leading to very clean reactions with minimal byproducts.

A potential drawback of CuAAC is the use of a copper catalyst, which can be toxic to cells and can cause protein degradation through the generation of reactive oxygen species. However, the use of copper-chelating ligands like THPTA can significantly reduce this toxicity while enhancing the reaction rate.[11] For applications where copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant, is an excellent alternative, although it generally has slower reaction kinetics.

Making the Right Choice

The decision between maleimide and click chemistry ultimately depends on the specific requirements of the application:

  • For applications where absolute stability of the conjugate is paramount, such as in the development of ADCs or for long-term in vivo imaging, click chemistry is the superior choice. The irreversible and highly stable triazole linkage ensures that the payload remains attached to the targeting molecule.

  • For applications where rapid conjugation is the primary concern and some degree of reversibility is acceptable or can be mitigated, maleimide chemistry remains a viable and effective option. Its ease of use and well-established protocols make it an attractive choice for many research applications.

References

A Researcher's Guide to Confirming Peptide Sequences with Modified Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately confirming the sequence of peptides, especially those containing modified cysteine residues, is a critical step in development and analysis. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Edman degradation, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. We will delve into the principles, performance, and experimental protocols of each technique, supported by comparative data to aid in selecting the most appropriate method for your research needs.

Cysteine is a unique amino acid due to its thiol side chain, which can undergo a variety of modifications, including disulfide bond formation, alkylation, and oxidation. These modifications play a crucial role in the structure, stability, and function of peptides and proteins. Consequently, the precise characterization of these modifications is paramount.

At a Glance: Comparison of Analytical Methods

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Application N-terminal sequencing of pure peptidesHigh-throughput sequencing, PTM analysis, mixture analysis3D structure determination, disulfide bond mapping
Sample Requirement High purity, 10-100 pmol[1]Low pmol to fmol, tolerates mixturesHigh purity, 0.5-1.0 mM concentration[2]
Sequence Coverage Typically up to 30-50 residues from N-terminus[1]Full sequence coverage (with limitations)Indirectly confirms sequence through structural constraints
Accuracy High for N-terminal sequence (>99% per amino acid)[1]High, but can be influenced by data analysis algorithmsHigh for 3D structure, infers sequence
Throughput LowHighLow to medium
Cysteine Modification Analysis Limited, can be used for disulfide bond analysis with specific protocolsExcellent for various modifications (disulfide bonds, alkylation, oxidation)Excellent for disulfide bond connectivity, less direct for other modifications

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] While it is a well-established and highly accurate method for determining the N-terminal sequence of a pure peptide, its application to peptides with modified cysteines has both advantages and limitations.

Experimental Workflow

The Edman degradation process involves a cyclical series of chemical reactions:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

This cycle is repeated to determine the sequence of the peptide from the N-terminus.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Degradation Cycle cluster_analysis Analysis Peptide Pure Peptide (with modified cysteine) Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage with Acid Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion HPLC HPLC Identification of PTH-Amino Acid Conversion->HPLC Inject Sequence N-terminal Sequence HPLC->Sequence Identify

Edman Degradation Workflow
Application to Cysteine-Modified Peptides

While standard Edman degradation cannot directly identify unmodified cysteine residues, it can be adapted for disulfide bond analysis.[3] This typically involves partial reduction and alkylation of the peptide, followed by sequencing of the resulting fragments. However, this process can be laborious and may not be suitable for all types of cysteine modifications.

Experimental Protocol: Edman Degradation for Disulfide Bond Analysis
  • Partial Reduction: The peptide is treated with a reducing agent under controlled conditions to break a subset of the disulfide bonds.

  • Alkylation: The newly formed free thiols are alkylated to prevent re-oxidation.

  • Purification: The partially reduced and alkylated peptide isoforms are separated by HPLC.

  • Edman Sequencing: Each isoform is subjected to Edman degradation to determine the positions of the alkylated cysteines, thereby revealing the disulfide connectivity.

Mass Spectrometry: The Powerhouse of Peptide Analysis

Mass spectrometry (MS) has become the cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and versatility.[4][5] It is particularly well-suited for the analysis of peptides with modified cysteines, as it can provide information on the peptide sequence and the mass and location of any modifications.

Experimental Workflow

A typical bottom-up proteomics workflow using mass spectrometry involves:

  • Sample Preparation: The peptide sample is often subjected to reduction and alkylation to break disulfide bonds and cap the cysteine residues. This is followed by enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.[6][7][8]

  • Liquid Chromatography (LC) Separation: The complex mixture of peptide fragments is separated by liquid chromatography, typically reversed-phase HPLC.

  • Mass Spectrometry (MS): The separated peptides are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured in the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Selected peptide ions are fragmented, and the m/z of the fragment ions is measured. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Peptide Peptide Sample (with modified cysteine) Reduction_Alkylation Reduction & Alkylation Peptide->Reduction_Alkylation Digestion Enzymatic Digestion Reduction_Alkylation->Digestion LC LC Separation Digestion->LC MS1 MS Scan (m/z) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Database_Search Database Search MS2->Database_Search Sequence_PTM Peptide Sequence & PTMs Database_Search->Sequence_PTM Identify

Mass Spectrometry Workflow
Fragmentation Techniques for Modified Peptide Analysis

The choice of fragmentation technique in MS/MS is crucial for obtaining comprehensive sequence information, especially for peptides with labile modifications.

  • Collision-Induced Dissociation (CID): The most common fragmentation method, where peptide ions are fragmented by collision with an inert gas. It is effective for many peptides but can lead to the loss of labile modifications.[9]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID method that provides higher fragmentation energy, often resulting in more informative fragment ion spectra.[9][10]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications and for sequencing larger peptides.[9][11][12]

Fragmentation MethodPrincipleBest Suited ForLimitations
CID Collision with inert gasGeneral peptide sequencingCan cause loss of labile PTMs
HCD Higher-energy collisionGenerating rich fragment spectra, good for quantificationCan still lead to some PTM loss
ETD Electron transferPreserving labile PTMs, sequencing large peptidesLess efficient for smaller, low-charge peptides
Experimental Protocol: Mass Spectrometry of Cysteine-Modified Peptides
  • Reduction and Alkylation: To analyze the primary sequence, disulfide bonds are typically reduced with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and the resulting free thiols are alkylated with iodoacetamide (B48618) (IAM) or other alkylating agents to prevent disulfide bond reformation.[6][13] For disulfide bond mapping, the reduction step is omitted.

  • Enzymatic Digestion: The protein is digested with a protease such as trypsin, which cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS using a combination of fragmentation methods (e.g., CID and ETD) to maximize sequence coverage and PTM identification.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and any modifications. Specialized software can be used to identify disulfide-linked peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[14][15][16][17] While it does not directly provide sequence information in the same way as Edman degradation or MS, it can be used to confirm the sequence and is particularly adept at unambiguously determining disulfide bond connectivity.[18][19]

Experimental Workflow

The process of determining a peptide's structure by NMR involves several key steps:

  • Sample Preparation: A highly pure and concentrated sample of the peptide is required.[2] The peptide is dissolved in a suitable buffer, often containing D₂O.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to obtain information about through-bond and through-space correlations between atomic nuclei.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

  • Structural Restraints: Information from the NMR data, such as inter-proton distances from NOESY experiments, is used to generate structural restraints.

  • Structure Calculation: Computational methods are used to calculate a family of 3D structures that are consistent with the experimental restraints.

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calculation Structure Calculation Peptide Pure, Concentrated Peptide Sample Data_Acquisition 1D & 2D NMR Data Acquisition Peptide->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment Structural_Restraints Generate Structural Restraints (NOEs) Resonance_Assignment->Structural_Restraints Structure_Calculation Computational Structure Calculation Structural_Restraints->Structure_Calculation D_Structure 3D Peptide Structure (Disulfide Connectivity) Structure_Calculation->D_Structure Determine

NMR Spectroscopy Workflow
Application to Cysteine-Modified Peptides

NMR is particularly powerful for determining the connectivity of disulfide bonds in cysteine-rich peptides. The through-space correlations observed in NOESY spectra between protons on different cysteine residues can provide direct evidence of their spatial proximity, allowing for the unambiguous assignment of disulfide bridges.

Experimental Protocol: NMR for Disulfide Bond Mapping
  • Sample Preparation: A high-purity (>95%) peptide sample is prepared at a concentration of 0.5-1.0 mM in an appropriate buffer.[2]

  • NMR Experiments: A suite of 2D NMR experiments is performed, including:

    • TOCSY: To identify the spin systems of the amino acid residues.

    • NOESY: To identify through-space correlations between protons, which are used to determine inter-proton distances and identify cross-disulfide bond protons.

    • HSQC: To correlate protons with their directly attached heteronuclei (¹³C or ¹⁵N), which can aid in resonance assignment.

  • Data Analysis and Structure Calculation: The NMR data is processed and analyzed to assign resonances and generate distance restraints. These restraints are then used in computational software to calculate the 3D structure of the peptide, including the disulfide bond connectivity.

Conclusion

The choice of analytical method for confirming the sequence of peptides with modified cysteines depends on the specific research question, sample availability, and the desired level of detail.

  • Edman degradation remains a valuable tool for unambiguous N-terminal sequencing of pure peptides and can be adapted for disulfide bond analysis, although it is low-throughput and has limitations with other modifications.

  • Mass spectrometry is the most versatile and high-throughput method, capable of providing full sequence coverage and detailed information on a wide range of cysteine modifications. The choice of fragmentation technique is critical for successful analysis.

  • NMR spectroscopy is the gold standard for determining the three-dimensional structure of peptides in solution and provides an unparalleled ability to unambiguously determine disulfide bond connectivity.

In many cases, a combination of these techniques provides the most comprehensive characterization of peptides with modified cysteines. For instance, mass spectrometry can be used for initial sequence determination and identification of modifications, while NMR can be used to confirm the disulfide bonding pattern. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to confidently characterize their peptides of interest.

References

Safety Operating Guide

Navigating the Disposal of Boc-L-Cys(Propargyl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle Boc-L-Cys(Propargyl)-OH with the appropriate personal protective equipment (PPE). Based on data from similar Boc-protected amino acids and propargyl-containing compounds, the following PPE is recommended:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If handling the compound as a powder where dust generation is likely, use a respirator with a particulate filter.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Collection and Segregation:

  • Containerization: Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.[1]

  • Segregation: Use separate containers for solid and liquid waste to ensure proper disposal processing.[1]

2. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste material.

  • List any solvents used to dissolve the compound.

  • Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[1] This area should be away from incompatible materials such as strong oxidizing agents and strong acids.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[1]

5. Spill Cleanup:

  • In the event of a small spill, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For larger spills, follow your institution's established spill response protocol. Do not allow the product to enter drains.

  • Place all contaminated cleanup materials, such as absorbent pads and gloves, into the labeled hazardous waste container.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Waste this compound Generated B Solid Waste A->B Solid C Liquid Waste (in solvent) A->C Liquid D Place in separate, designated hazardous waste containers B->D C->D E Label with: - Full Chemical Name - Quantity - Solvents (if any) - Hazard Symbols D->E F Store sealed container in a designated, well-ventilated, and secure area E->F G Contact Institutional EHS or Licensed Waste Disposal Contractor F->G H Professional Disposal G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-L-Cys(Propargyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for use in humans or animals.

This document provides crucial safety and logistical information for the handling and disposal of Boc-L-Cys(Propargyl)-OH (CAS No. 1260119-25-2). It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect eyes from splashes and airborne particles.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. Change gloves immediately if contaminated.To prevent skin contact and potential allergic reactions[1][2].
Body Protection A standard laboratory coat must be worn and fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder and if adequate ventilation is not available.To prevent inhalation of the powder, which may cause respiratory tract irritation[3].

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols[3].

  • Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

  • Storage: Store in a tightly sealed container in a cool, dry place. While room temperature storage may be acceptable for short periods in the continental US, long-term storage conditions should be followed as recommended on the Certificate of Analysis[4].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Disposal Guidelines:

  • Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.

  • Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be considered contaminated waste and disposed of accordingly.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For larger spills, follow your institution's established spill response protocol. Do not allow the product to enter drains[3].

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Proceed Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Proceed Doff PPE Doff PPE Clean Workspace->Doff PPE Proceed Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proceed

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。